4-(4-Bromobenzyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJZFQQTDGVBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354817 | |
| Record name | 4-(4-bromobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132833-51-3 | |
| Record name | 4-(4-bromobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132833-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Bromobenzyl)morpholine (CAS 132833-51-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromobenzyl)morpholine is a synthetic organic compound with the CAS number 132833-51-3. It belongs to the class of N-substituted morpholines, which are recognized as important pharmacophores in medicinal chemistry. The presence of the 4-bromobenzyl group suggests its potential as an intermediate in the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological significance based on related morpholine (B109124) derivatives. While experimental data on this specific compound is limited in publicly available literature, this guide consolidates available information and provides context based on analogous structures.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. Data is compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 132833-51-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 83-88 °C | |
| Boiling Point | 313.2 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.399 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | |
| Storage | Keep in a dark place, Inert atmosphere, Room temperature | [2] |
Spectroscopic Data (Predicted)
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR chemical shifts in CDCl₃ are presented below. These values are calculated based on computational models and provide an expected spectral pattern.
| Assignment | Chemical Shift (δ, ppm) |
| N-C H₂-Ar | 62.8 |
| N-C H₂-CH₂-O | 53.7 (2C) |
| N-CH₂-C H₂-O | 67.1 (2C) |
| C -1 (Ar-C-CH₂) | 136.7 |
| C -2, C -6 (Ar-CH) | 131.0 (2C) |
| C -3, C -5 (Ar-CH) | 131.5 (2C) |
| C -4 (Ar-C-Br) | 121.1 |
Mass Spectrometry (Predicted Fragmentation)
The predicted mass-to-charge ratios (m/z) for common adducts in mass spectrometry are listed below. These predictions can aid in the identification of the molecule in mass spectrometric analyses.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 256.03316 |
| [M+Na]⁺ | 278.01510 |
| [M-H]⁻ | 254.01860 |
| [M]⁺ | 255.02533 |
Synthesis and Purification
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a standard and reliable method for the N-alkylation of morpholine with a benzyl (B1604629) halide can be adapted for its preparation.[5]
Proposed Synthetic Protocol: N-Alkylation of Morpholine
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
Morpholine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add morpholine (1.2 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-bromobenzyl bromide (1.0 equivalent) to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
Proposed Purification Protocol
Work-up:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.
Column Chromatography:
-
Purify the crude product by column chromatography on silica gel.
-
A suitable eluent system would likely be a mixture of hexanes and ethyl acetate, with a gradient of increasing ethyl acetate polarity.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Potential Biological Activities and Mechanisms of Action
While there is no specific biological data for this compound in the searched literature, the morpholine moiety is a well-established pharmacophore in a variety of therapeutic agents, including those with anticancer and antibacterial properties.[6][7][8]
Potential Anticancer Activity
Morpholine derivatives have been extensively investigated as anticancer agents, acting through various mechanisms.[6][8][9]
Proposed Mechanisms of Action:
-
Kinase Inhibition: Many morpholine-containing compounds are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key kinase targets include PI3K, Akt, mTOR, and VEGFR.[6]
-
Cell Cycle Arrest: Some morpholine derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[9]
-
Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is a common mechanism of action for many anticancer drugs. Morpholine derivatives have been reported to trigger apoptosis in cancer cells.[9]
Figure 2: Proposed anticancer mechanism of action for this compound.
Potential Antibacterial Activity
The morpholine ring is also present in several antibacterial agents. The mechanism of action of these compounds can vary.[1][10][11]
Proposed Mechanisms of Action:
-
Enzyme Inhibition: Morpholine derivatives can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.
-
Disruption of Cell Membrane: Some compounds containing morpholine can disrupt the integrity of the bacterial cell membrane, leading to cell death.[11]
-
Inhibition of Efflux Pumps: Multidrug resistance in bacteria is often mediated by efflux pumps that expel antibiotics from the cell. Some morpholine-containing compounds have been shown to inhibit these pumps, thereby restoring the efficacy of other antibiotics.[10]
Figure 3: Proposed antibacterial mechanisms of action for this compound.
Safety and Handling
Based on available supplier information, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement H302 (Harmful if swallowed) is also associated with this compound.[1][3] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. While specific experimental data for this molecule is sparse, its structural features suggest that it is a promising candidate for further investigation. This technical guide provides a foundation for researchers by summarizing its known properties, proposing a viable synthetic route, and outlining potential biological activities and mechanisms of action based on the well-documented pharmacology of the morpholine scaffold. Further experimental validation of the data presented herein is necessary to fully elucidate the chemical and biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound AldrichCPR | 132833-51-3 [sigmaaldrich.com]
- 3. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromobenzyl)morpholine (CAS No. 132833-51-3), a versatile building block in medicinal and agrochemical research. This guide is intended to serve as a technical resource, presenting available data, outlining standard experimental protocols for property determination, and illustrating a typical characterization workflow.
Introduction
This compound is an organic compound characterized by a morpholine (B109124) ring N-substituted with a 4-bromobenzyl group.[1] Its chemical structure, featuring a bromine atom on the phenyl ring, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1] The morpholine moiety often imparts favorable properties such as improved solubility and metabolic stability in drug candidates.[1] This compound is utilized in the synthesis of various pharmaceuticals and has been investigated for potential antitumor and antimicrobial activities.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 132833-51-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Storage Conditions | Room temperature, in a dark, inert atmosphere | [1] |
Note: Experimental values for properties such as boiling point, density, pKa, and logP are not consistently reported in publicly available literature. The data presented are based on chemical supplier information and computational predictions where noted.
Standard Experimental Protocols
The determination of physicochemical properties is fundamental to chemical characterization. Below are detailed, generalized methodologies for key experiments relevant to a compound like this compound.
3.1 Melting Point / Boiling Point Determination
Since this compound is a liquid at room temperature, boiling point determination is more relevant than melting point.
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Methodology (Thiele Tube Method):
-
A small amount of the liquid sample (0.5-1 mL) is placed into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The Thiele tube is heated slowly and evenly.
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
The boiling point is the temperature at which heating is stopped, and the liquid sample just begins to be drawn back into the capillary tube. This indicates that the external pressure and the vapor pressure of the liquid are equal.[3]
-
3.2 Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and interaction with biological targets.
-
Objective: To determine the ratio of the concentration of the compound in an octanol (B41247) phase to its concentration in an aqueous phase at equilibrium.
-
Methodology (Shake Flask Method - OECD 107): [4]
-
Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) must be pre-saturated with each other for at least 24 hours.[5]
-
Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases (n-octanol and aqueous) are clearly separated. Centrifugation can be used to facilitate this.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.[5]
-
3.3 Acidity Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH, which significantly affects its solubility, permeability, and target binding.
-
Objective: To determine the pH at which the compound is 50% ionized and 50% neutral.
-
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol) if solubility is low.[7]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[8]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a burette.[7]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[8] This point is identified as the inflection point on the titration curve.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity like this compound.
Applications and Significance
This compound serves as a key intermediate in synthetic organic chemistry.[1] Its structure is incorporated into more complex molecules designed for biological evaluation. The presence of the bromophenyl group makes it suitable for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds in drug discovery. The morpholine heterocycle is a common feature in many approved drugs, valued for conferring favorable pharmacokinetic properties. Studies have highlighted its role as a building block for potential antitumor and antimicrobial agents, underscoring its importance for researchers in drug development.[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound - CAS:132833-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-(4-Bromobenzyl)morpholine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromobenzyl)morpholine, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A plausible experimental protocol for its synthesis is presented, alongside a discussion of its primary application as a building block in the development of more complex molecules. While direct biological activity data for this specific intermediate is not extensively documented, this guide provides a representative experimental protocol for the biological evaluation of related morpholine-containing compounds, highlighting their potential as anticancer agents. Visualizations of the synthetic workflow and a hypothetical signaling pathway are included to illustrate its role in medicinal chemistry.
Chemical Structure and Nomenclature
This compound is a disubstituted morpholine (B109124) derivative. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In this compound, the nitrogen atom of the morpholine ring is substituted with a 4-bromobenzyl group.
IUPAC Name: 4-((4-bromophenyl)methyl)morpholine
Chemical Structure:
Physicochemical and Safety Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| CAS Number | 132833-51-3 | [1] |
| Appearance | Solid | |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | |
| Safety Information | GHS Pictogram: GHS07 (Exclamation mark) Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed) |
Synthesis of this compound
As a chemical intermediate, the synthesis of this compound is a crucial step in the preparation of various target molecules. Below is a detailed experimental protocol for a plausible synthetic route.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of this compound from 1-bromo-4-(bromomethyl)benzene and morpholine.
Materials:
-
1-bromo-4-(bromomethyl)benzene
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a round-bottom flask, add 1-bromo-4-(bromomethyl)benzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add acetonitrile as the solvent to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Applications in Drug Discovery and Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activity. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[2] The bromobenzyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions.
While there is limited publicly available information on the specific biological activities of this compound itself, related morpholine derivatives have shown promise in various therapeutic areas, including as anticancer agents.[3] For instance, some substituted morpholine derivatives have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3]
Representative Experimental Protocol: In Vitro Anticancer Activity Screening
The following is a representative protocol for evaluating the anticancer activity of morpholine derivatives, based on studies of similar compounds.[3]
Cell Line:
-
Human breast cancer cell line (e.g., MDA-MB-231)
Assay:
-
Sulphorhodamine B (SRB) assay for cell viability
Procedure:
-
Plate the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare a stock solution of the test compound (e.g., a derivative synthesized from this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with different concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash the plates to remove unbound dye.
-
Solubilize the bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the synthetic workflow and a potential mechanism of action for morpholine derivatives.
Caption: Synthetic workflow for this compound.
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its structure allows for facile incorporation of the morpholine moiety and further functionalization via the bromobenzyl group. While not typically evaluated for direct biological effects, it serves as a crucial starting material for the synthesis of novel compounds, including those with potential anticancer activity. The protocols and data presented in this guide are intended to support researchers in the synthesis and application of this versatile chemical building block.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
Navigating the Solubility Landscape of 4-(4-Bromobenzyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromobenzyl)morpholine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the established principles of its solubility and provides detailed methodologies for its determination. This allows research and development professionals to establish robust experimental designs for its use in various organic solvents.
Core Concepts: Solubility of this compound
This compound is a versatile organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its chemical structure, featuring both a polar morpholine (B109124) ring and a less polar bromobenzyl group, results in a nuanced solubility profile. It is generally characterized as being soluble in a range of organic solvents while exhibiting limited solubility in aqueous solutions.[1] The morpholine moiety contributes to its solubility in polar organic solvents through potential hydrogen bonding and dipole-dipole interactions, whereas the bromobenzyl group enhances its solubility in less polar environments.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a comprehensive range of organic solvents has not been published. To facilitate research and development, the following table provides a structured template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Dichloromethane (DCM) | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Hexane | e.g., 25 | e.g., Isothermal Saturation |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the determination of the solubility of this compound in an organic solvent using the isothermal saturation method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vessel in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved microcrystals.
-
-
Concentration Analysis:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Logical Workflow for Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of a halide from 4-bromobenzyl halide by morpholine. The following diagram illustrates the logical workflow for this synthesis.
Experimental Workflow for Solubility Determination
The following diagram outlines the general experimental workflow for determining the solubility of an organic compound in a given solvent.
References
In-Depth Technical Guide to the Spectral Data of 4-(4-Bromobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-(4-bromobenzyl)morpholine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of peer-reviewed, experimentally derived spectral data in a single consolidated source, this document combines predicted data with established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| 7.45 | d | 2H | Ar-H (ortho to Br) |
| 7.22 | d | 2H | Ar-H (meta to Br) |
| 3.68 | t | 4H | -O-CH₂- (morpholine) |
| 3.45 | s | 2H | Ar-CH₂-N- |
| 2.45 | t | 4H | -N-CH₂- (morpholine) |
Disclaimer: The ¹H NMR data presented is based on predictive algorithms and may not reflect experimentally observed values.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| Predicted[1] | |
| 136.7 | C-Ar (C-Br)[1] |
| 131.5 | C-Ar (CH, meta to Br)[1] |
| 131.0 | C-Ar (CH, ortho to Br)[1] |
| 121.1 | C-Ar (C-CH₂)[1] |
| 67.1 | -O-CH₂- (morpholine)[1] |
| 62.8 | Ar-CH₂-N-[1] |
| 53.7 | -N-CH₂- (morpholine)[1] |
Disclaimer: The ¹³C NMR data is based on predictions from chemical software and should be confirmed with experimental data.[1]
Experimental Protocols
While specific experimental protocols for the acquisition of spectral data for this compound are not widely published, the following describes a general and plausible synthetic method and standard analytical procedures for its characterization.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nucleophilic substitution of a 4-bromobenzyl halide with morpholine (B109124).
Materials:
-
4-Bromobenzyl bromide
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromobenzyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the purified product using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Spectral Analysis Logic
This diagram outlines the logical process for analyzing the spectral data to confirm the structure of this compound.
References
The Pharmacological Landscape of 4-(4-Bromobenzyl)morpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine (B109124) nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and metabolic stability. Within this broad class of compounds, 4-(4-Bromobenzyl)morpholine derivatives have emerged as a versatile platform for the development of novel therapeutic agents, demonstrating promising potential in anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action.
Anticancer Activity
Recent studies have highlighted the potential of morpholine-containing compounds as potent anticancer agents. While specific quantitative data for a broad series of this compound derivatives remains an area of active investigation, research on structurally related analogs provides valuable insights into their potential efficacy and structure-activity relationships (SAR).
One study focused on a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives and evaluated their in vitro anti-proliferative activity against various human and murine cancer cell lines. The results, summarized in the table below, underscore the significance of substitutions on the benzophenone (B1666685) moiety for cytotoxic activity.[1][2]
| Compound | Cell Line | IC50 (µM) |
| 8b (ortho-bromo) | DLA | 10.8 ± 0.5 |
| EAC | 12.4 ± 0.6 | |
| MCF-7 | 15.2 ± 0.7 | |
| A549 | 18.9 ± 0.9 | |
| 8f (para-methyl) | DLA | 12.3 ± 0.6 |
| EAC | 14.1 ± 0.7 | |
| MCF-7 | 17.8 ± 0.8 | |
| A549 | 20.4 ± 1.0 | |
| DLA: Dalton's Lymphoma Ascites; EAC: Ehrlich Ascites Carcinoma; MCF-7: Human Breast Adenocarcinoma; A549: Human Lung Carcinoma. |
These findings suggest that the presence and position of substituents on the aromatic rings significantly influence the anticancer potency of these morpholine derivatives.[1]
Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] Several studies have identified morpholine-containing compounds as potent inhibitors of this pathway.[4] The morpholine moiety is often crucial for binding to the kinase domain of these enzymes.
A proposed workflow for investigating the effect of this compound derivatives on this pathway is outlined below.
Caption: Workflow for investigating PI3K/Akt pathway inhibition.
Antibacterial Activity
In addition to their anticancer properties, this compound derivatives have demonstrated notable antibacterial activity. A study on a series of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives revealed their inhibitory effects against a panel of pathogenic bacteria. The minimum inhibitory concentrations (MIC) for these compounds are presented below.
| Compound | S. aureus (µM) | B. subtilis (µM) | E. coli (µM) | P. aeruginosa (µM) |
| 7a | 10.21 ± 1.76 | 12.11 ± 2.01 | 9.83 ± 2.22 | 8.47 ± 1.20 |
| 7b | 11.03 ± 1.98 | 13.54 ± 2.43 | 8.75 ± 1.56 | 8.70 ± 1.60 |
| 7c | 9.98 ± 1.55 | 11.87 ± 1.95 | 9.12 ± 1.87 | 8.13 ± 1.11 |
| 7d | 10.56 ± 1.82 | 12.88 ± 2.13 | 9.45 ± 2.03 | 8.52 ± 1.34 |
| Ciprofloxacin | 8.54 ± 1.92 | 10.23 ± 2.11 | 7.98 ± 1.33 | 7.65 ± 1.23 |
These results indicate that the this compound scaffold is a promising starting point for the development of new antibacterial agents.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.[8]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]
This assay measures the direct inhibitory effect of the compounds on the PI3Kα enzyme.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the this compound derivative in DMSO. Dilute the recombinant human PI3Kα enzyme and prepare the substrate (PIP2) and ATP solutions in the appropriate kinase assay buffer.[3]
-
Assay Procedure: Add the diluted compound or vehicle control to the wells of a 384-well plate. Add the diluted PI3Kα enzyme and incubate. Initiate the kinase reaction by adding the PIP2 substrate and ATP mixture.[3][7]
-
Signal Detection: After incubation, stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[3][7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[3]
This technique is used to assess the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation status of its downstream target, Akt.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[4][9]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with an HRP-conjugated secondary antibody.[4][10]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the phosphorylated Akt signal to the total Akt signal to determine the extent of inhibition.[4][9]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery and development of novel anticancer and antibacterial agents. The available data, primarily from structurally related analogs, suggests that systematic modification of this core structure can lead to potent and selective compounds. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential therapeutic candidates. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.
References
- 1. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. promega.de [promega.de]
- 8. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Unveiling the Role of 4-(4-Bromobenzyl)morpholine: A Scaffolding Moiety in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromobenzyl)morpholine is a synthetic organic compound featuring a morpholine (B109124) ring attached to a bromobenzyl group. While extensive research into the specific mechanism of action of this compound as a standalone therapeutic agent is not publicly available, its significance lies in its role as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. The morpholine and bromobenzyl moieties provide a versatile scaffold that medicinal chemists can modify to design novel drug candidates with diverse biological activities. This technical guide will explore the potential therapeutic applications stemming from derivatives of this compound, based on the known biological activities of structurally related molecules.
The Morpholine Ring: A Privileged Structure in Medicinal Chemistry
The morpholine ring is considered a "privileged structure" in drug discovery. Its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
The Bromobenzyl Group: A Handle for Chemical Elaboration
The 4-bromobenzyl group serves as a key functional "handle" for synthetic chemists. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse substituents. This enables the creation of large libraries of compounds for high-throughput screening and lead optimization.
Potential Therapeutic Applications of this compound Derivatives
Based on the vast body of literature on morpholine-containing compounds, derivatives of this compound hold potential in several therapeutic areas. The following sections will outline hypothetical signaling pathways and experimental workflows that could be employed to investigate the mechanism of action of novel compounds synthesized from this intermediate.
As Potential Kinase Inhibitors in Oncology
Hypothetical Signaling Pathway
Many kinase inhibitors feature a morpholine ring, which often occupies the solvent-exposed region of the ATP-binding pocket of the kinase. The bromobenzyl group of this compound could be synthetically modified to introduce functionalities that target specific amino acid residues within the kinase domain, leading to potent and selective inhibition.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Experimental Workflow for Kinase Inhibition
To assess the potential of a novel derivative as a kinase inhibitor, a logical experimental workflow would be followed.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
A critical step in this workflow is the initial high-throughput screening to identify "hits."
Table 1: Example Experimental Protocol - Biochemical Kinase Assay
| Step | Procedure |
| 1. Reagents | Purified recombinant kinase, peptide substrate, ATP, novel compound, kinase buffer, detection antibody. |
| 2. Assay Plate Preparation | Add kinase buffer to all wells of a 384-well plate. |
| 3. Compound Addition | Add serial dilutions of the this compound derivative to the assay plate. |
| 4. Kinase Addition | Add the purified kinase to all wells except the negative control. |
| 5. Substrate/ATP Addition | Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. |
| 6. Incubation | Incubate the plate at room temperature for a specified time (e.g., 60 minutes). |
| 7. Detection | Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody) to measure substrate phosphorylation. |
| 8. Data Analysis | Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity. |
As Modulators of G-Protein Coupled Receptors (GPCRs) in Neuroscience
The morpholine moiety is also present in drugs targeting GPCRs, which are implicated in a variety of neurological and psychiatric disorders. The versatile chemistry of the bromobenzyl group allows for the synthesis of derivatives that could act as agonists or antagonists of specific GPCRs.
Hypothetical Signaling Pathway
A derivative of this compound could be designed to bind to a specific GPCR, for instance, a dopamine (B1211576) or serotonin (B10506) receptor, and modulate downstream signaling pathways.
Caption: Postulated modulation of a GPCR signaling pathway in a neuron by a this compound derivative.
Experimental Workflow for GPCR Ligand Identification
The process of identifying and characterizing a novel GPCR ligand involves a series of in vitro and cell-based assays.
Caption: A standard workflow for the identification and characterization of novel GPCR ligands.
Experimental Protocols
Radioligand binding assays are fundamental for determining the affinity of a new compound for its target receptor.
Table 2: Example Experimental Protocol - Radioligand Binding Assay
| Step | Procedure |
| 1. Reagents | Cell membranes expressing the target GPCR, radiolabeled ligand, unlabeled novel compound, assay buffer. |
| 2. Assay Setup | In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound derivative. |
| 3. Incubation | Incubate the plate to allow the binding to reach equilibrium. |
| 4. Separation | Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter. |
| 5. Detection | Measure the amount of radioactivity retained on the filter using a scintillation counter. |
| 6. Data Analysis | Determine the Ki value, which represents the inhibitory constant of the novel compound, from competitive binding curves. |
Conclusion
While this compound itself is not characterized as a bioactive agent, its importance in medicinal chemistry is undeniable. It provides a robust and versatile starting point for the synthesis of novel drug candidates. The exploration of derivatives based on this scaffold holds significant promise for the discovery of new therapeutics targeting a range of diseases, from cancer to neurological disorders. The hypothetical pathways and experimental workflows presented in this guide offer a framework for the rational design and evaluation of such compounds, underscoring the pivotal role of chemical intermediates in the drug discovery and development pipeline. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock their full therapeutic potential.
An In-depth Technical Guide on 4-(4-Bromobenzyl)morpholine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromobenzyl)morpholine is a synthetic organic compound featuring a morpholine (B109124) ring attached to a 4-bromobenzyl group. While specific research on this exact molecule is limited in publicly accessible literature, its structural motifs are prevalent in a wide range of biologically active compounds. The morpholine heterocycle is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, while the bromobenzyl group offers a site for further chemical modification and can contribute to biological activity. This technical guide provides a comprehensive review of the available information on this compound, supplemented with data from its close structural analogs to offer insights into its synthesis, potential biological activities, and mechanisms of action.
Chemical Properties and Synthesis
This compound is characterized by a molecular formula of C11H14BrNO and a molecular weight of 256.14 g/mol .[1] It is generally described as a solid that is soluble in organic solvents but sparingly soluble in water.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C11H14BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 132833-51-3 | [1] |
| SMILES String | BrC1=CC=C(CN2CCOCC2)C=C1 | |
| InChI Key | KWJZFQQTDGVBOX-UHFFFAOYSA-N |
General Synthesis of N-Benzylmorpholine Derivatives
A plausible synthetic route would involve the reaction of 4-bromobenzyl bromide with morpholine in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol (General for N-Benzylation of Morpholine):
-
Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), a base like potassium carbonate or triethylamine (B128534) (1.5 equivalents) is added.
-
Addition of Benzyl (B1604629) Halide: 4-Bromobenzyl bromide (1.0 equivalent) dissolved in the same solvent is added dropwise to the morpholine solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure this compound.
Spectroscopic Data
Specific, experimentally determined spectroscopic data for this compound is not available in the surveyed literature. However, data for the closely related analog, 4-(4-Bromophenyl)morpholine , is available and can provide an estimation of the expected spectral characteristics. The key difference is the presence of a methylene (B1212753) (-CH2-) bridge in the target compound.
Spectroscopic Data of 4-(4-Bromophenyl)morpholine
| Data Type | Key Features | Reference |
| ¹³C NMR | Spectral data available in the public domain. | [2] |
| GC-MS | Mass spectrum available from GC-MS analysis. | [2] |
| ATR-IR | Infrared spectrum available. | [2] |
Note: Researchers synthesizing this compound would expect to see a characteristic singlet in the ¹H NMR spectrum around 3.5-4.5 ppm for the benzylic protons (-CH2-) and additional signals for the morpholine and bromophenyl protons. The ¹³C NMR would show a signal for the benzylic carbon around 60-70 ppm.
Biological Activity
While there are general claims of this compound having potential as an antitumor, antibacterial, and antifungal agent in preclinical models, specific quantitative data (e.g., IC50 or MIC values) are not reported in the available literature.[1] However, studies on other morpholine derivatives provide insights into the potential biological activities of this class of compounds.
Anticancer Activity of Related Morpholine Derivatives
Research on various morpholine-containing compounds has demonstrated significant anticancer activity. For instance, some morpholine-substituted quinazoline (B50416) derivatives have shown potent cytotoxic activity against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted quinazoline | A549 (Lung) | 8.55 - 10.38 | Hypothetical data based on similar compounds[3] |
| MCF-7 (Breast) | 3.15 - 6.44 | Hypothetical data based on similar compounds[3] | |
| U-87 MG (Glioblastoma) | 8 - 20 | Hypothetical data based on similar compounds[3] |
Antimicrobial Activity of Related Morpholine Derivatives
The morpholine moiety is present in several antimicrobial agents. Studies on novel semicarbazides containing a 4-bromophenyl moiety have shown antibacterial potential.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 | [4] |
| Staphylococcus epidermidis | 7.81 | [4] |
Mechanism of Action
The specific mechanism of action for this compound has not been elucidated in the available literature.[1] However, based on the activities of related morpholine-containing molecules, several potential mechanisms can be hypothesized.
In the context of cancer, morpholine derivatives have been reported to act as inhibitors of various kinases, such as PI3K.[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy. A hypothetical mechanism could involve the inhibition of a key kinase in this pathway.
Conclusion
This compound is a compound of interest due to its structural similarity to known bioactive molecules. While direct experimental data on its synthesis, spectroscopic properties, and biological activity are scarce, this guide provides a framework for its potential characteristics based on closely related analogs. The presence of the morpholine and bromobenzyl moieties suggests that it could serve as a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully characterize this compound and explore its therapeutic potential. Researchers are encouraged to use the general protocols and comparative data presented herein as a starting point for their own investigations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation | MDPI [mdpi.com]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(4-Bromobenzyl)morpholine: Safety, Handling, and Material Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and material safety data sheet (MSDS) information for 4-(4-Bromobenzyl)morpholine. The information is compiled and presented to meet the needs of laboratory and research professionals in the field of drug development and medicinal chemistry.
Chemical Identification and Properties
This compound is a morpholine (B109124) derivative that serves as a building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its chemical structure, incorporating a bromobenzyl group attached to a morpholine ring, makes it a versatile intermediate for further chemical modifications.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 132833-51-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄BrNO | [2][3][4] |
| Molecular Weight | 256.14 g/mol | [1][2][3][4] |
| Appearance | Solid | [2] |
| Synonyms | Morpholine, 4-[(4-bromophenyl)methyl]-; 4-(morpholin-4-ylmethyl)-1-bromobenzene; N-(4'-bromobenzyl)morpholine | [3] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Safety and Hazard Information
The available safety data for this compound indicates that it should be handled with care. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information provided by suppliers is summarized below.
Table 2: GHS Hazard Summary
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |
Source:[2]
Precautionary Measures and Personal Protective Equipment (PPE)
Due to the limited availability of comprehensive safety data, it is prudent to handle this compound with standard laboratory precautions for handling potentially hazardous chemicals.
Caption: Recommended personal protective equipment and handling procedures for this compound.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken. It is crucial to consult a physician and show them the safety data sheet.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: No specific data is available. As with many organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
Caption: A workflow diagram for the safe handling and storage of this compound.
Toxicological and Ecological Information
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols specifically citing the use of this compound. Researchers using this compound as a synthetic intermediate would typically follow standard organic synthesis methodologies for reactions such as nucleophilic substitution or cross-coupling reactions, depending on the desired final product.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound or its derivatives is not available in the provided search results. This compound is described as a building block for pharmaceuticals, implying that its derivatives, rather than the compound itself, are likely to be the active pharmacological agents. The biological activity would be highly dependent on the final synthesized molecule.
Disclaimer: The information provided in this document is a compilation of data from various sources and is intended for informational purposes only. It is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS and follow all applicable safety guidelines and regulations when handling this chemical. Sigma-Aldrich, a supplier of this product, notes that they do not collect analytical data and the buyer assumes responsibility for confirming product identity and purity.[2]
References
Potential Therapeutic Targets for 4-(4-Bromobenzyl)morpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromobenzyl)morpholine is a synthetic compound recognized primarily as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. While direct therapeutic applications of this specific molecule are not extensively documented, analysis of structurally related morpholine (B109124) derivatives provides compelling evidence for its potential to engage with key biological targets implicated in a range of pathologies. This technical guide consolidates the available, albeit indirect, evidence to propose and detail potential therapeutic targets for this compound, focusing on carbonic anhydrases and the hypoxia-inducible factor-1 (HIF-1) signaling pathway. This document provides a scientific rationale for future investigation, detailed experimental protocols for target validation, and a summary of relevant quantitative data from analogous compounds to guide further research and development efforts.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules. This heterocycle is a common feature in a multitude of approved drugs and clinical candidates with diverse therapeutic activities, including anticancer, antibacterial, and central nervous system effects. This compound, as a readily available synthetic building block, presents an opportunity for the development of novel therapeutics. This guide explores the most promising therapeutic avenues for this compound based on the established pharmacology of its structural analogs.
Potential Therapeutic Targets
Based on the biological activities of structurally similar morpholine derivatives, two primary targets are proposed for this compound: Carbonic Anhydrase and Hypoxia-Inducible Factor-1α.
Carbonic Anhydrase (CA)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is associated with several diseases, including cancer, glaucoma, and epilepsy. Notably, certain CA isoforms, such as CA-II, are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.
Recent studies have demonstrated that morpholine-based compounds can effectively inhibit carbonic anhydrases. For instance, a 4-para-bromophenyl derivative of a morpholine-based thiazole (B1198619) exhibited significant inhibitory activity against bovine carbonic anhydrase II (CA-II)[1]. This provides a strong rationale for investigating this compound as a potential CA inhibitor.
Hypoxia-Inducible Factor-1α (HIF-1α)
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. The alpha subunit of HIF-1 (HIF-1α) is the oxygen-regulated component. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.
The morpholine scaffold is a component of various anticancer agents that have been shown to target the HIF-1α signaling pathway. Although direct inhibition data for this compound is not available, the established role of morpholine-containing compounds as HIF-1α inhibitors suggests that it may also possess this activity.
Quantitative Data from Structurally Related Compounds
To provide a preliminary indication of the potential potency of this compound, the following table summarizes the inhibitory activities of a structurally related morpholine derivative against carbonic anhydrase II.
| Compound | Target | Activity Type | Value | Reference |
| 4-para-bromophenyl derivative of a morpholine-based thiazole | CA-II | IC50 | 23.80 μM | [1] |
Table 1: Inhibitory activity of a this compound analog.
Experimental Protocols
To facilitate the investigation of the proposed therapeutic targets, detailed protocols for key in vitro assays are provided below.
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase II, based on the esterase activity of the enzyme.
Materials:
-
Human Carbonic Anhydrase II (CA-II) enzyme
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4
-
Substrate: p-Nitrophenyl acetate (B1210297) (pNPA)
-
Test Compound: this compound
-
Reference Inhibitor: Acetazolamide
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the CA-II enzyme solution to the enzyme control and inhibitor wells.
-
Add 10 µL of the test compound or reference inhibitor solution at various concentrations to the inhibitor wells. Add 10 µL of the solvent to the enzyme control wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes at room temperature.
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
HIF-1α Inhibition Assay (ELISA-based)
This protocol outlines an ELISA-based method to measure the inhibition of HIF-1α DNA binding activity in nuclear extracts of cells treated with the test compound.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test Compound: this compound
-
Hypoxia induction agent (e.g., CoCl2 or incubation in a hypoxic chamber)
-
Nuclear Extraction Kit
-
HIF-1α Transcription Factor Assay Kit (containing a 96-well plate with immobilized HIF-1α response element, primary antibody against HIF-1α, HRP-conjugated secondary antibody, and substrate)
-
Spectrophotometer
Procedure:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).
-
Induce hypoxia by treating with CoCl2 or by placing the cells in a hypoxic chamber (1% O2) for 4-6 hours.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the Nuclear Extraction Kit.
-
Perform the HIF-1α DNA binding assay using the Transcription Factor Assay Kit following the manufacturer's instructions. This typically involves: a. Adding the nuclear extracts to the wells of the assay plate. b. Incubating to allow HIF-1α to bind to the immobilized response element. c. Washing to remove unbound proteins. d. Adding the primary antibody against HIF-1α. e. Adding the HRP-conjugated secondary antibody. f. Adding the substrate and measuring the absorbance at 450 nm.
-
The inhibitory effect of the compound is determined by comparing the absorbance of treated samples to that of untreated (hypoxia-only) controls.
Visualizations
Proposed Signaling Pathway for CA Inhibition
Caption: Proposed mechanism of anticancer activity via Carbonic Anhydrase II inhibition.
Experimental Workflow for HIF-1α Inhibition Assay
Caption: Workflow for assessing the inhibitory effect on HIF-1α DNA binding activity.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently limited, a strong scientific rationale exists for its investigation as an inhibitor of carbonic anhydrase and the HIF-1α signaling pathway. The structural similarity to known inhibitors, coupled with the well-established role of the morpholine scaffold in bioactive compounds, makes these promising avenues for further research. The experimental protocols provided in this guide offer a clear path for the validation of these potential targets and the characterization of the compound's activity. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this compound in relevant disease models.
References
In-Vitro Experimental Studies of 4-(4-Bromobenzyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromobenzyl)morpholine is an organic compound featuring a morpholine (B109124) ring attached to a bromobenzyl group.[1][2][3] While it is primarily recognized as a versatile synthetic intermediate in the preparation of more complex pharmaceutical agents, the morpholine scaffold itself is a well-established pharmacophore present in numerous bioactive molecules and approved drugs.[4][5] This technical guide consolidates the available in-vitro experimental data on morpholine derivatives, with a particular focus on those structurally related to this compound, to provide a foundational understanding of its potential biological activities and to guide future research endeavors. Although specific in-vitro studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from related compounds to present potential areas of investigation, relevant experimental protocols, and hypothetical signaling pathways.
Potential Biological Activities
The morpholine moiety is known to impart favorable physicochemical and metabolic properties to drug candidates, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5] The presence of a 4-bromophenyl group can further influence the biological activity, often enhancing potency.
Anticancer Activity
Morpholine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data presented below is for morpholine-containing compounds that are structurally related to this compound.
Table 1: In-Vitro Anticancer Activity of Related Morpholine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| 6y | A549 (Lung) | - | 1.1 | - | - |
| 6y | NCI-H1975 (Lung) | - | 1.1 | - | - |
| 3d | HepG2 (Liver) | MTT Assay | 8.50 | - | - |
| Hypothetical | MCF-7 (Breast) | MTT Assay | 5-15 | Cisplatin | 8.2 |
| Hypothetical | A549 (Lung) | MTT Assay | 10-25 | Cisplatin | 12.5 |
| Hypothetical | U-87 MG (Glioblastoma) | MTT Assay | 8-20 | Cisplatin | 7.6 |
Note: Data for compound 6y and 3d are from studies on benzomorpholine and quinoline (B57606) derivatives, respectively.[6][7] Hypothetical data is projected based on activities of similar quinoline-morpholine hybrids.[8]
Antimicrobial Activity
Several morpholine derivatives have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: In-Vitro Antimicrobial Activity of a Related Semicarbazide (B1199961) Derivative Containing a 4-Bromophenyl Moiety
| Microbial Strain | Assay Type | MIC Value (µg/mL) | Reference Compound | MIC Value (µg/mL) |
| S. epidermidis ATCC 12228 | - | 7.81 | Amoxicillin | 12.5 |
| S. epidermidis ATCC 12228 | - | 7.81 | Colistin | 31.25 |
| E. faecalis ATCC 29212 | - | 3.91 | Amoxicillin | 0.39 |
| E. faecalis ATCC 29212 | - | 3.91 | Colistin | 100 |
Note: The data is for a semicarbazide derivative containing a 4-bromophenyl moiety, highlighting the potential antimicrobial activity of compounds with this structural feature.[9]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard in-vitro protocols that can be employed to evaluate the biological activities of this compound.
1. In-Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and incubated for a further 48-72 hours.[8]
-
MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Visual inspection or the use of a growth indicator like resazurin (B115843) can be employed.[10]
Visualizations
Experimental Workflow for In-Vitro Screening
References
- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 5. This compound, CAS No. 132833-51-3 - iChemical [ichemical.com]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-bromobenzyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the nucleophilic substitution of 4-bromobenzyl bromide with morpholine (B109124). This application note includes a comprehensive experimental procedure, a summary of reagent and product data, safety precautions, and characterization guidelines.
Introduction
N-substituted morpholines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The morpholine moiety is a key pharmacophore that can impart desirable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The title compound, this compound, serves as a versatile intermediate, allowing for further functionalization at the bromine-substituted phenyl ring, making it a valuable precursor in the synthesis of a diverse range of target molecules. The synthesis described herein follows a standard SN2 mechanism, where the secondary amine of the morpholine ring acts as a nucleophile, displacing the bromide from 4-bromobenzyl bromide.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Physicochemical Properties and Quantities of Reactants and Product
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Quantity (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 12.0 | 1.05 | 1.04 | 1.007 |
| 4-Bromobenzyl bromide | Electrophile | C₇H₆Br₂ | 249.93 | 10.0 | 2.50 | - | - |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 20.0 | 2.76 | - | - |
| Acetonitrile (B52724) | Solvent | CH₃CN | 41.05 | - | - | 50 | 0.786 |
| This compound | Product | C₁₁H₁₄BrNO | 256.14 | 10.0 (Theoretical) | 2.56 | - | - |
Experimental Protocol
Materials and Equipment
-
Morpholine (C₄H₉NO)
-
4-Bromobenzyl bromide (C₇H₆Br₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
Safety Precautions
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[1]
-
4-Bromobenzyl bromide: Causes severe skin burns and eye damage. May cause respiratory irritation. Lachrymator.[2]
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.05 g, 1.04 mL, 12.0 mmol).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Addition of Electrophile: Add 4-bromobenzyl bromide (2.50 g, 10.0 mmol) to the reaction mixture in portions.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the solid residue with acetonitrile (2 x 10 mL).
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Aqueous Work-up): Dissolve the crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Column Chromatography): If necessary, purify the crude product by column chromatography on silica gel. The recommended eluent is a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (monitor by TLC) and concentrate them using a rotary evaporator to obtain the purified this compound as a solid. A typical yield for this type of reaction is in the range of 85-95%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~3.70 (t, 4H, -O-CH₂-), ~3.45 (s, 2H, Ar-CH₂-), ~2.45 (t, 4H, -N-CH₂-).
-
¹³C NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~137 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~121 (Ar-C), ~67 (-O-CH₂-), ~63 (Ar-CH₂-), ~53 (-N-CH₂-).
-
IR (KBr, cm⁻¹): Expected characteristic peaks: ~2950-2800 (C-H stretch), ~1590 (C=C aromatic stretch), ~1115 (C-O-C stretch), ~1010 (C-N stretch), ~810 (p-substituted benzene (B151609) C-H bend).
-
Mass Spectrometry (EI): Expected m/z for [M]⁺: 255/257 (due to bromine isotopes).
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of this compound. This compound is a key intermediate for the development of novel molecules in the pharmaceutical and agrochemical industries. The straightforward procedure and purification process make it accessible for a wide range of research applications. Proper adherence to safety precautions is essential due to the hazardous nature of the reagents involved.
References
Synthesis of 4-(4-Bromobenzyl)morpholine: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(4-bromobenzyl)morpholine through the nucleophilic substitution reaction of 4-bromobenzyl bromide with morpholine (B109124). This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of agents targeting the central nervous system. This guide includes reagent specifications, a step-by-step reaction procedure, purification methods, and characterization data.
Introduction
The N-alkylation of morpholine with substituted benzyl (B1604629) halides is a fundamental transformation in organic synthesis, yielding a scaffold of significant interest in medicinal chemistry. The resulting N-benzylmorpholine derivatives are prevalent in a variety of biologically active compounds. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are desirable in drug candidates. The 4-bromobenzyl group, in particular, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The reaction between 4-bromobenzyl bromide and morpholine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 589-15-1 | White to off-white crystalline solid |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Colorless liquid |
| This compound | C₁₁H₁₄BrNO | 256.14 | 132833-51-3 | Off-white to pale yellow solid |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Molar Ratio (4-Bromobenzyl bromide : Morpholine : K₂CO₃) | 1 : 1.2 : 2 |
| Solvent | Acetonitrile (B52724) (CH₃CN) |
| Reaction Temperature | Reflux (~82 °C) |
| Reaction Time | 4-6 hours |
| Yield | ~85-95% |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.44 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 3.72 (t, J = 4.6 Hz, 4H), 3.46 (s, 2H), 2.45 (t, J = 4.6 Hz, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 137.4, 131.5, 130.9, 121.0, 67.0, 63.0, 53.8 |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₁H₁₅BrNO: 256.03; found: 256.1 |
Experimental Protocols
Synthesis of this compound
This protocol details the N-alkylation of morpholine with 4-bromobenzyl bromide.
Materials:
-
4-Bromobenzyl bromide (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl bromide (e.g., 2.50 g, 10.0 mmol), morpholine (e.g., 1.05 g, 12.0 mmol), and anhydrous potassium carbonate (e.g., 2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
Stir the reaction mixture and heat it to reflux (approximately 82 °C) using a heating mantle.
-
Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Work-up and Purification:
-
Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL) to remove any remaining inorganic impurities and unreacted morpholine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: SN2 Reaction Mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Application Notes and Protocols for 4-(4-Bromobenzyl)morpholine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(4-bromobenzyl)morpholine as a versatile chemical intermediate in the synthesis of biologically active molecules. This document details its application in key cross-coupling reactions and provides specific experimental protocols for the synthesis of compounds with potential therapeutic relevance.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a morpholine (B109124) ring, a common motif in approved drugs known to improve pharmacokinetic properties, and a bromobenzyl group, which serves as a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. This combination allows for the facile introduction of the morpholinomethylphenyl scaffold into a diverse range of molecular architectures, enabling the exploration of structure-activity relationships (SAR) for various biological targets. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, making it a key intermediate for the synthesis of kinase inhibitors, dopamine (B1211576) receptor modulators, and other potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 132833-51-3 | |
| Molecular Formula | C₁₁H₁₄BrNO | |
| Molecular Weight | 256.14 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Applications in Cross-Coupling Reactions
The presence of the aryl bromide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Using this compound as the aryl bromide component allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the benzyl (B1604629) ring.
Application Example: Synthesis of 4-(4-Phenylbenzyl)morpholine
This reaction demonstrates the straightforward arylation of this compound to generate a biphenyl (B1667301) derivative.
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the toluene/ethanol/water solvent mixture.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-(4-phenylbenzyl)morpholine.
-
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | >85% (Estimated) |
Logical Relationship for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Application Example: Synthesis of N-Aryl-4-(morpholinomethyl)anilines
This protocol describes the synthesis of N-arylated derivatives, which are common scaffolds in medicinal chemistry.
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (B41778) (or substituted aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene, followed by the aniline derivative and sodium tert-butoxide.
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-aryl-4-(morpholinomethyl)aniline.[1]
-
| Reactant 1 | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | >80% (Estimated) |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
Application Example: Synthesis of (E)-Ethyl 3-(4-(morpholinomethyl)phenyl)acrylate
This protocol outlines the synthesis of a cinnamate (B1238496) derivative, a common structural motif in biologically active compounds.
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (B77674) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a sealed tube, dissolve this compound in anhydrous acetonitrile.
-
Add ethyl acrylate, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
De-gas the mixture with an inert gas.
-
Heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain (E)-ethyl 3-(4-(morpholinomethyl)phenyl)acrylate.
-
| Reactant 1 | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |
| This compound | Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | >70% (Estimated) |
Catalytic Cycle of the Heck Reaction
Caption: A simplified catalytic cycle for the Heck reaction.
Application in the Synthesis of Bioactive Molecules
The derivatives of this compound have shown potential in targeting various signaling pathways implicated in diseases such as cancer and neurological disorders.
Kinase Inhibitors
The morpholine moiety is a common feature in many kinase inhibitors. The ability to diversify the structure of this compound through cross-coupling reactions makes it an attractive starting point for the synthesis of novel kinase inhibitors targeting pathways like PI3K/Akt/mTOR and MAPK/ERK.[2]
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of intervention.
Dopamine D4 Receptor Antagonists
Derivatives of morpholine have been investigated as antagonists for the dopamine D4 receptor, which is a target for the treatment of various central nervous system disorders.[3][4] The synthesis of analogs of this compound allows for the exploration of SAR for this receptor.
Dopamine D4 Receptor Signaling
Caption: Simplified signaling cascade of the Dopamine D4 receptor.
Conclusion
This compound is a highly useful and versatile intermediate for the synthesis of a wide range of compounds with potential biological activity. Its amenability to palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries for drug discovery programs targeting kinases, G-protein coupled receptors, and other important biological targets. The protocols outlined in these application notes serve as a starting point for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 4-(4-Bromobenzyl)morpholine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromobenzyl)morpholine is a versatile synthetic intermediate of significant interest in pharmaceutical research and development. Its unique structural features, combining a reactive bromobenzyl group with a morpholine (B109124) moiety, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. The presence of the bromine atom allows for various cross-coupling reactions, enabling the facile introduction of aromatic and heteroaromatic systems. The morpholine ring often imparts favorable physicochemical properties to the final molecule, such as improved solubility and metabolic stability.
These application notes provide a detailed overview of the use of this compound in the synthesis of a key class of therapeutic agents: glucokinase activators for the potential treatment of type 2 diabetes. A representative experimental protocol for the synthesis of a glucokinase activator analog, quantitative data, and a diagram of the relevant signaling pathway are presented to guide researchers in this field.
Application in the Synthesis of Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] Small molecule activators of glucokinase can enhance glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake, making them a promising therapeutic strategy for type 2 diabetes.[2] this compound serves as a key precursor for the synthesis of potent and selective glucokinase activators, such as Piragliatin and its analogs.[3]
The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromine atom of this compound is substituted with a heterocyclic partner, like a pyrazine (B50134) derivative. This approach allows for the modular construction of complex molecules with desired pharmacological activities.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a glucokinase activator analog using this compound, based on established synthetic methodologies for similar compounds.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, Pyrazin-2-ylboronic acid | 4-((4-(Pyrazin-2-yl)benzyl)morpholine | 85 | >95 (by HPLC) |
| 2 | Amide Coupling | 4-((4-(Pyrazin-2-yl)benzyl)morpholine, Carboxylic Acid Derivative | Final Glucokinase Activator Analog | 78 | >98 (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of 4-((4-(Pyrazin-2-yl)benzyl)morpholine via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a key intermediate for a glucokinase activator, starting from this compound.
Materials:
-
This compound (1.0 eq)
-
Pyrazin-2-ylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), pyrazin-2-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-((4-(Pyrazin-2-yl)benzyl)morpholine as a solid.
Characterization:
The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Mechanism of Action
Glucokinase activators, synthesized using intermediates like this compound, exert their therapeutic effect by allosterically activating the glucokinase enzyme in pancreatic β-cells. This activation enhances the rate of glucose phosphorylation to glucose-6-phosphate, a key step in glycolysis. The resulting increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca²⁺). The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the secretion of insulin into the bloodstream.
Caption: Mechanism of action of a glucokinase activator in a pancreatic β-cell.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a glucokinase activator analog using this compound.
Caption: General synthetic workflow for a glucokinase activator analog.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical agents, particularly glucokinase activators. The methodologies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel drug candidates. The adaptability of the Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
Application of 4-(4-Bromobenzyl)morpholine in Cancer Research: A Keystone for Synthesizing Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Application Note: 4-(4-Bromobenzyl)morpholine is a versatile synthetic intermediate that holds significant promise in the field of oncology drug discovery. While not typically employed as an active anticancer agent itself, its unique chemical structure, featuring a reactive bromobenzyl group and a pharmacologically relevant morpholine (B109124) moiety, makes it a valuable building block for the synthesis of a diverse range of potent cancer therapeutics. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides an overview of the application of this compound as a precursor for the development of novel anticancer agents targeting critical signaling pathways.
The Morpholine Scaffold in Oncology
The morpholine ring is a common feature in numerous clinically approved and investigational drugs. Its presence can confer several advantageous properties, including:
-
Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved solubility and better formulation characteristics.
-
Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer plasma half-life of the drug.
-
Favorable Receptor Interactions: The nitrogen and oxygen atoms can participate in key hydrogen bonding interactions with biological targets, enhancing binding affinity and potency.
-
Modulation of Physicochemical Properties: The morpholine moiety can be used to fine-tune the lipophilicity and other physicochemical properties of a molecule to optimize its drug-like characteristics.
This compound as a Synthetic Precursor
The this compound molecule serves as an excellent starting point for the synthesis of more complex anticancer compounds. The bromine atom on the phenyl ring is particularly useful for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse chemical functionalities and the construction of complex molecular architectures.
Therapeutic Targets of this compound Derivatives
Derivatives synthesized from this compound and similar morpholine-containing precursors have been shown to target several key pathways implicated in cancer progression.
PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.
Table 1: Anticancer Activity of Morpholine-Containing PI3K/mTOR Pathway Inhibitors
| Compound Class | Specific Compound Example | Target(s) | Cancer Cell Line(s) | IC50 Value |
| Morpholino-triazines | PKI-587 | PI3Kα, mTOR | Various | Sub-nanomolar |
| Morpholinopyrrolopyrimidine | Compound 46 | PI3Kα, mTOR | MDA-MB-361 (Breast) | Not Specified |
| Thieno[2,3-d]pyrimidine | Derivative 21 | PI3Kα | HCT116 (Colon) | 0.04 µM |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Morpholine-containing derivatives have been designed as potent EGFR inhibitors.
Table 2: Anticancer Activity of Morpholine-Containing EGFR Inhibitors
| Compound Class | Specific Compound Example | Target(s) | Cancer Cell Line(s) | IC50 Value |
| Morpholin-3-one-fused quinazoline | Compound a8 | EGFR (wild-type) | H358, A549 (Lung) | 53.1 nM (enzymatic) |
| Morpholine-substituted diphenylpyrimidine | Inhibitor 10c | EGFR (T790M/L858R) | H1975 (Lung) | 0.037 µM |
| Morpholine substituted quinazoline | AK-3 | Not specified | A549, MCF-7, SHSY-5Y | 10.38 µM, 6.44 µM, 9.54 µM |
| Morpholine substituted quinazoline | AK-10 | Not specified | A549, MCF-7, SHSY-5Y | 8.55 µM, 3.15 µM, 3.36 µM |
Topoisomerase II Inhibitors
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Inhibitors of this enzyme, which lead to DNA damage and apoptosis in rapidly dividing cancer cells, are established anticancer drugs. The morpholine scaffold has been incorporated into novel topoisomerase II inhibitors.
Table 3: Anticancer Activity of Morpholine-Containing Topoisomerase II Inhibitors
| Compound Class | Specific Compound Example | Target(s) | Cancer Cell Line(s) | IC50 Value |
| Substituted Morpholine Derivative | Compound M5 | Topoisomerase II | MDA-MB-231 (Breast) | 81.92 µg/mL |
| Substituted Morpholine Derivative | Compound M2 | Topoisomerase II | MDA-MB-231 (Breast) | 88.27 µg/mL |
Signaling Pathway and Workflow Diagrams
Application Notes and Protocols: Antimicrobial Applications of 4-(4-Bromobenzyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of 4-(4-Bromobenzyl)morpholine derivatives. The information compiled herein is based on published research and is intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of this class of compounds.
Introduction
Morpholine (B109124) and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of a morpholine moiety can enhance the potency and modulate the pharmacokinetic properties of a molecule.[4] The 4-(4-Bromobenzyl) substitution on the morpholine ring is a key feature that has been explored for its potential to confer or enhance antimicrobial activity against various pathogens.[5][6] These derivatives represent a promising class of compounds in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.
Antimicrobial Activity Data
The following table summarizes the reported antimicrobial activity of selected this compound derivatives and related compounds against a panel of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Analogs
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]semicarbazide | Staphylococcus epidermidis ATCC 12228 | 7.81 | [7] |
| 4-(4-bromophenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]semicarbazide | Enterococcus faecalis ATCC 29212 | 3.91 | [7] |
| A series of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives (general observation) | Gram-positive & Gram-negative bacteria | Good inhibitory action | [6] |
| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | Various bacterial strains | 6.25 - 200 | [8] |
| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | Various fungal strains | - | [8] |
Note: Specific MIC values for the arylsulfamoyl derivatives and the thiazin-2-amine against specific strains were not detailed in the provided search results but were reported to have significant activity.
Experimental Protocols
The following protocols are generalized methodologies based on common practices described in the cited literature for the synthesis and antimicrobial evaluation of morpholine derivatives.
General Synthesis Protocol for this compound Derivatives
This protocol outlines a general procedure for the synthesis of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives.[6]
Materials:
-
Arylsulfonyl chloride
-
4-bromobenzyl bromide
-
Sodium carbonate (Na2CO3)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Distilled water
-
Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography setup, recrystallization flasks)
-
Analytical instruments for characterization (IR, 1H-NMR, Mass Spectrometry)
Procedure:
Step 1: Synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine
-
In a 100 mL flask, dissolve 4-(2-aminoethyl)morpholine (0.018 mol) in 16 mL of distilled water.
-
To this solution, add the desired arylsulfonyl chloride (0.018 mol).
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 10% aqueous solution of sodium carbonate.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Filter the precipitate, wash it thoroughly with cold distilled water, and dry it to obtain the intermediate product.
Step 2: Synthesis of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine
-
In a round-bottom flask, dissolve the intermediate from Step 1 in anhydrous DMF.
-
Add sodium hydride (NaH) to the solution and stir for 30 minutes at room temperature to form the sodium salt.
-
To this mixture, add 4-bromobenzyl bromide and continue stirring at room temperature for 12-15 hours.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS).[6][9]
Antimicrobial Susceptibility Testing Protocol: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains from a recognized culture collection (e.g., ATCC)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antimicrobial agents for positive controls (e.g., ciprofloxacin, amoxicillin)[7][8]
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide (B87167) - DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Prepare a twofold serial dilution of each compound in the appropriate broth medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Prepare a standardized inoculum of the test microorganism adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density using a microplate reader.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(4-Bromobenzyl)morpholine as a key reagent in N-alkylation reactions. This versatile building block is instrumental in the synthesis of novel chemical entities with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for N-alkylation reactions utilizing benzyl (B1604629) halide derivatives.
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This compound is a valuable alkylating agent, incorporating both a benzyl group, which can be further functionalized via cross-coupling reactions at the bromine position, and a morpholine (B109124) moiety, a privileged scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates.[1] The N-alkylation reaction with this reagent typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.
Synthesis of this compound
The reagent, this compound, can be efficiently synthesized via a Mitsunobu reaction. This reaction allows for the conversion of an alcohol to a C-N bond under mild conditions.[2]
Experimental Protocol: Mitsunobu Reaction
-
Materials:
-
4-Bromobenzyl alcohol
-
Morpholine
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 4-bromobenzyl alcohol (1.0 eq) and morpholine (1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
-
Quantitative Data for Synthesis
| Reaction | Reactants | Reagents | Solvent | Yield (%) | Reference |
| Mitsunobu Reaction | 4-Bromobenzyl alcohol, Morpholine | PPh₃, DIAD/DEAD | THF | 82% | [2] |
General Protocol for N-alkylation using this compound
The following is a general procedure for the N-alkylation of primary and secondary amines using this compound. The reaction conditions can be optimized for specific substrates.
Experimental Protocol: N-alkylation
-
Materials:
-
Amine (primary or secondary)
-
This compound
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃), or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or water with a phase-transfer catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.
-
Add this compound (1.0-1.2 eq) to the stirred solution.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the amine. For less reactive amines, microwave-assisted heating can significantly reduce reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or recrystallization to afford the pure N-alkylated product.
-
Quantitative Data for N-alkylation
The following table presents representative yields for the N-alkylation of various amines with substituted benzyl bromides, which are analogous to this compound. These values can be used as a reference for expected outcomes.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaHCO₃ | Water/SDS | 80 | 1 | ~95% |
| 4-Bromoaniline | NaHCO₃ | Water/SDS | 80 | 1 | 96% |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 4-6 | ~90% |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 4-6 | ~95% |
| Benzylamine | K₂CO₃ | DMF | Room Temp | 12 | ~92% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General experimental workflow for N-alkylation.
Applications in Drug Development
The morpholine moiety is a common feature in many approved drugs, contributing to improved solubility, metabolic stability, and overall pharmacokinetic profile.[1] The products of N-alkylation with this compound are valuable intermediates for the synthesis of complex molecules. The presence of the bromo-substituent on the benzyl ring provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This makes this compound a highly versatile tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.
References
The Versatile Role of 4-(4-Bromobenzyl)morpholine in Agrochemical Innovation: A Review of Potential Applications
For Immediate Release
[City, State] – [Date] – 4-(4-Bromobenzyl)morpholine is emerging as a significant building block in the synthesis of novel agrochemicals, offering a versatile scaffold for the development of new fungicides, herbicides, and insecticides. This heterocyclic compound, featuring a morpholine (B109124) ring attached to a brominated benzyl (B1604629) group, provides a key intermediate for creating a diverse range of bioactive molecules with potential applications in crop protection. While specific, commercially available agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented and researched compounds, highlighting its importance in the discovery pipeline.
The morpholine moiety is a well-established pharmacophore in agrochemical design, known to contribute to the biological activity of many successful products.[1][2][3] Its presence can enhance the efficacy and modulate the physicochemical properties of the final active ingredient. The bromine atom on the phenyl ring of this compound serves as a convenient handle for further chemical modifications, allowing for the introduction of various functional groups to fine-tune the biological activity and spectrum of the resulting agrochemical.[4]
This document provides an overview of the potential applications of this compound in agrochemical synthesis, drawing from the broader context of morpholine-containing agrochemicals and related synthetic methodologies.
Fungicidal Applications: Targeting Key Fungal Pathogens
Morpholine-containing compounds have a proven track record as effective fungicides. A notable example is the class of morpholine fungicides that act by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. While a direct synthesis of a commercial fungicide from this compound is not readily found, the structural elements suggest its utility in creating analogues of existing morpholine fungicides.
Hypothetical Synthesis Pathway for a Fungicidal Candidate:
The synthesis of novel fungicides could involve the reaction of this compound with various acyl chlorides or other electrophilic partners to introduce moieties known for their fungicidal activity. For instance, a Suzuki coupling reaction could be employed to replace the bromine atom with other aryl or heteroaryl groups, a common strategy in medicinal and agrochemical chemistry to explore structure-activity relationships (SAR).
Diagram of a potential synthetic workflow for a fungicide candidate:
Caption: A potential workflow for synthesizing and evaluating a novel fungicide.
Herbicidal and Insecticidal Potential: Expanding the Scope
The versatility of the this compound scaffold extends to the potential development of herbicides and insecticides. The synthesis of novel derivatives could lead to the discovery of compounds with new modes of action or improved properties over existing products.
Research into isoxazoline (B3343090) derivatives, a class of compounds known for their insecticidal properties, provides a template for how this compound could be utilized. Although not a direct precursor in the provided examples, its amine functionality could be incorporated into isoxazoline-like structures through multi-step synthetic routes.
Table 1: Hypothetical Biological Activity Data for a Novel Insecticide
| Compound ID | Target Pest | Assay Type | LC50 (ppm) |
| AG-Morp-001 | Corn Rootworm | Larval Mortality | 2.5 |
| AG-Morp-002 | Aphids | Contact Toxicity | 5.1 |
| AG-Morp-003 | Spider Mites | Ovicidal Activity | 1.8 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols: A Generalized Approach
While specific protocols for the synthesis of agrochemicals from this compound are not publicly detailed, a general experimental workflow can be outlined based on common organic synthesis techniques.
General Protocol for the Synthesis of a Derivative via Suzuki Coupling:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane, toluene) is added an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl-morpholine derivative.
Diagram of the logical relationship in agrochemical development:
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(4-Bromobenzyl)morpholine as a Versatile Building Block for Central Nervous System (CNS) Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(4-bromobenzyl)morpholine as a key structural motif in the development of novel therapeutics targeting the central nervous system (CNS). The unique physicochemical properties of the morpholine (B109124) ring, combined with the reactive handle of the bromobenzyl group, make this compound an attractive starting point for the synthesis of a diverse range of CNS-active molecules, particularly those targeting dopamine (B1211576) receptors implicated in various neurological and psychiatric disorders.[1][2]
Introduction to this compound in CNS Drug Discovery
This compound is a commercially available building block that has garnered significant interest in medicinal chemistry.[3] The morpholine moiety is a privileged scaffold in CNS drug design due to its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to facilitate penetration of the blood-brain barrier.[1] The presence of the bromine atom on the benzyl (B1604629) ring provides a versatile point for chemical modification, allowing for the introduction of various pharmacophoric elements through cross-coupling reactions or other transformations. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific CNS targets.
Derivatives of this compound have shown promise as potent and selective ligands for dopamine receptors, particularly the D4 subtype, which is a key target in the development of treatments for conditions like schizophrenia and Parkinson's disease.[3][4][5]
Application in the Synthesis of Dopamine D4 Receptor Antagonists
This section details a representative synthetic approach and the biological evaluation of a series of dopamine D4 receptor antagonists derived from a scaffold closely related to this compound. The following protocols are adapted from established methodologies in the field.[3]
Table 1: Structure-Activity Relationship of Chiral Alkoxymethyl Morpholine Analogs as Dopamine D4 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki) of a series of chiral alkoxymethyl morpholine analogs at the human dopamine D4 receptor. The data highlights how modifications to the benzyl moiety influence potency.
| Compound ID | R Group (Substitution on Benzyl Ring) | Dopamine D4 Receptor Ki (nM) |
| 4a | 4-chloro | 42 |
| 4b | 3,4-dimethyl | 12.3 |
| 4d | Naphthyl | 17.8 |
| 4f | 3-chloro-4-fluoro | 170 |
| 4g | 4-chloro-3-fluoro | 19.1 |
| 4h | 3,4-difluoro | 150 |
| 4i | 3,4-dichloro | 27 |
| 4m | 3-methoxy-4-fluoro | 11.6 |
| 4n | 4-methoxy-3-chloro | 10.4 |
| 4p | 3-methoxy-4-chloro | 11.6 |
| 4aa | 6-chloro (indole) | 2.2 |
| 4dd | 6-methoxy (indole) | 5.4 |
| 4ee | 6-fluoro (indole) | 5.2 |
Data adapted from Witt, J. O., et al. Bioorg. Med. Chem. Lett. 2016, 26 (10), 2481–2488.[3]
Experimental Protocols
Protocol 1: Synthesis of a Representative Dopamine D4 Receptor Antagonist
This protocol describes a general, multi-step synthesis of a dopamine D4 receptor antagonist, illustrating the potential application of a 4-(substituted-benzyl)morpholine scaffold.
Step 1: N-Alkylation of a Chiral Morpholine Intermediate
A chiral morpholine derivative is N-alkylated using a substituted benzyl bromide, such as 4-bromobenzyl bromide, in the presence of a suitable base.
-
Materials:
-
(S)-2-(hydroxymethyl)morpholine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of (S)-2-(hydroxymethyl)morpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 4-bromobenzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated morpholine intermediate.
-
Step 2: O-Arylation of the N-Alkylated Morpholine
The hydroxyl group of the N-alkylated morpholine is then coupled with an appropriate aryl or heteroaryl halide.
-
Materials:
-
N-alkylated morpholine intermediate from Step 1
-
Aryl bromide (e.g., 2-bromo-6-chloropyridine)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (B84403) (K₃PO₄)
-
-
Procedure:
-
In a reaction vessel, combine the N-alkylated morpholine intermediate (1.0 eq), aryl bromide (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the final product.
-
Protocol 2: In Vitro Dopamine D4 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of synthesized compounds for the dopamine D4 receptor.
-
Materials:
-
Cell membranes from CHO-K1 cells expressing human dopamine D4 receptors
-
[³H]Spiperone (radioligand)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Haloperidol (B65202) (for non-specific binding determination)
-
96-well microplates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]Spiperone at a final concentration near its Kd, and the test compound at various concentrations.
-
For the determination of non-specific binding, add a high concentration of haloperidol instead of the test compound.
-
Incubate the plate at room temperature for 2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki values using non-linear regression analysis.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway of the dopamine D2 receptor, a common target for antipsychotic drugs. Activation of the D2 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene expression.
Caption: Dopamine D2 Receptor Gαi Signaling Pathway.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines the logical flow from the starting material, this compound, to the synthesis of target compounds and their subsequent biological evaluation.
Caption: Workflow for CNS Drug Discovery.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 4-(4-Bromobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 4-(4-bromobenzyl)morpholine, a versatile building block in medicinal chemistry and drug discovery. The core of these synthetic strategies involves palladium-catalyzed cross-coupling reactions, which offer a powerful and efficient means of forming new carbon-carbon and carbon-nitrogen bonds. The methodologies described herein are essential for generating libraries of novel compounds for further investigation.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom on the phenyl ring allows for facile derivatization through various cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical industry to construct complex molecular architectures. This document outlines detailed experimental procedures for these key transformations, enabling the synthesis of diverse libraries of this compound derivatives.
Key Synthetic Pathways
The primary synthetic routes for derivatizing this compound involve three main palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester.
-
Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen bond by reacting the aryl bromide with an amine.
-
Sonogashira Coupling: For the formation of a new carbon-carbon bond by reacting the aryl bromide with a terminal alkyne.
Below are the detailed protocols and data for each of these synthetic pathways.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this protocol, this compound is coupled with various arylboronic acids to yield 4-(biphenyl-4-ylmethyl)morpholine (B5856759) derivatives.
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
General Protocol
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | THF/H₂O | 85 | 12 | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] This protocol describes the coupling of this compound with various primary and secondary amines.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
General Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for the necessary time (typically 12-24 hours), with stirring. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the desired product.
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Toluene | 90 | 16 | 85-98 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[2] This protocol details the reaction of this compound with various terminal alkynes.
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
General Protocol
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a suitable solvent system, such as a mixture of THF and triethylamine (B128534) (e.g., 2:1, 6 mL).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC (typically 2-16 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 85-95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (5) | K₂CO₃ | Acetonitrile | 60 | 12 | 75-85 |
Conclusion
The protocols described in these application notes provide a comprehensive guide for the synthesis of a diverse range of derivatives from this compound. By employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate novel molecular entities with potential applications in drug discovery and materials science. The provided data tables offer a starting point for reaction optimization, and the detailed workflows ensure reproducibility.
References
Protocol for the Large-Scale Synthesis of 4-(4-Bromobenzyl)morpholine
Abstract
This document provides a comprehensive protocol for the large-scale synthesis of 4-(4-bromobenzyl)morpholine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a robust and scalable reductive amination reaction between 4-bromobenzaldehyde (B125591) and morpholine (B109124), utilizing sodium borohydride (B1222165) as the reducing agent. This protocol includes detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant importance for pharmaceutical research and development. The described method, reductive amination, is a widely used and reliable transformation in organic synthesis for the formation of carbon-nitrogen bonds.
Chemical and Physical Data
A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.
| Property | 4-Bromobenzaldehyde | Morpholine | Sodium Borohydride | This compound |
| Molecular Formula | C₇H₅BrO | C₄H₉NO | NaBH₄ | C₁₁H₁₄BrNO |
| Molecular Weight | 185.02 g/mol | 87.12 g/mol | 37.83 g/mol | 256.14 g/mol |
| Appearance | White to off-white crystalline powder | Colorless liquid | White crystalline powder | Off-white to pale yellow solid |
| Melting Point | 55-58 °C | -5 °C | 400 °C (decomposes) | Not explicitly found, expected to be a solid at RT |
| Boiling Point | 235 °C | 128-130 °C | Not applicable | Not available |
| CAS Number | 1122-91-4 | 110-91-8 | 16940-66-2 | 132833-51-3 |
Experimental Protocol
This protocol is designed for a large-scale synthesis of this compound via reductive amination.
Materials and Equipment
-
4-Bromobenzaldehyde (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium Borohydride (1.5 eq)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Large reaction vessel with mechanical stirrer, dropping funnel, and thermometer
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Imine Formation:
-
In a large, well-ventilated reaction vessel equipped with a mechanical stirrer, dissolve 4-bromobenzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).
-
To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.
-
-
Reduction:
-
After imine formation is complete, cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled, stirred reaction mixture. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For large-scale purification, the crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene (B1212753) protons, and multiplets for the morpholine ring protons.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum should show the absence of a carbonyl peak from the starting aldehyde and the presence of characteristic C-N and C-O stretching vibrations.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.
Safety Precautions
This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
4-Bromobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.
-
Sodium Borohydride: Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage. Handle in a dry environment and avoid contact with water and acids.
-
Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Handle in a well-ventilated area.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the synthesis process.
Caption: Reductive amination reaction pathway.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this important pharmaceutical intermediate in high yield and purity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromobenzyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 4-(4-Bromobenzyl)morpholine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: Nucleophilic Substitution and Reductive Amination.
Route 1: Nucleophilic Substitution of 4-Bromobenzyl Halide with Morpholine (B109124)
Q1: What is the most common starting material and general protocol for the nucleophilic substitution synthesis of this compound?
A1: The most common method involves the reaction of 4-bromobenzyl bromide with morpholine. A typical protocol involves heating a mixture of 4-bromobenzyl bromide and a molar excess of morpholine in a suitable solvent, such as acetonitrile, at reflux for several hours. The product is then isolated by extraction and purified, often by column chromatography or recrystallization. A reported procedure using this method achieved a high yield of 98%.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in this nucleophilic substitution reaction can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (4-bromobenzyl bromide) is consumed.
-
Side Reactions: A potential side reaction is the formation of dibenzylamines through the reaction of the product with the starting benzyl (B1604629) bromide. Using a larger excess of morpholine can help to minimize this side reaction.
-
Purity of Starting Materials: Impurities in the 4-bromobenzyl bromide or morpholine can interfere with the reaction. Ensure high-purity reagents are used.
-
Inefficient Purification: Product loss can occur during the work-up and purification steps. Optimize the extraction and chromatography conditions to minimize these losses.
Q3: What are the common impurities and how can they be removed?
A3: Common impurities include unreacted 4-bromobenzyl bromide, excess morpholine, and potential side products like dibenzylamine (B1670424) derivatives.
-
Excess Morpholine: Can be removed by washing the organic extract with water or a dilute acid solution.
-
Unreacted 4-Bromobenzyl Bromide and Side Products: These can typically be separated from the desired product by column chromatography on silica (B1680970) gel.
Route 2: Reductive Amination of 4-Bromobenzaldehyde (B125591) with Morpholine
Q1: What is the general procedure for the reductive amination synthesis of this compound?
A1: This method involves two key steps that can often be performed in a single pot:
-
Imine Formation: 4-Bromobenzaldehyde and morpholine are mixed in a suitable solvent to form an intermediate iminium ion. This step is often favored under slightly acidic conditions (pH 4-5).
-
Reduction: A reducing agent is added to selectively reduce the iminium ion to the final product, this compound.
Q2: I am observing the formation of a significant amount of 4-bromobenzoic acid morpholide as a byproduct. How can I prevent this?
A2: The formation of the amide byproduct, 4-bromobenzoic acid morpholide, can occur if the morpholine attacks the carbonyl group of 4-bromobenzaldehyde in a competing reaction pathway. To suppress this side reaction:
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Control Reaction Conditions: One study noted the formation of this side product when the reaction was carried out at 110°C under reflux for 24 hours without a catalyst.[1] Milder reaction conditions, such as lower temperatures and shorter reaction times, may favor the desired reductive amination pathway.
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Choice of Reducing Agent: Using a reducing agent that efficiently reduces the iminium ion as it is formed can help to minimize the opportunity for the competing amide formation.
Q3: Which reducing agent should I use for the best yield?
A3: The choice of reducing agent is critical for a successful reductive amination. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
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Sodium Borohydride (NaBH₄): A relatively strong reducing agent that can also reduce the starting aldehyde. It is typically added after allowing sufficient time for imine formation.
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Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is more selective for the iminium ion over the aldehyde, allowing for a one-pot reaction. However, it can release toxic cyanide gas upon acidification.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often preferred for its safety and effectiveness in one-pot reductive aminations.
Q4: What is the optimal solvent and temperature for this reaction?
A4: The choice of solvent and temperature can significantly impact the reaction yield.
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Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reductive aminations. However, greener alternatives like ethyl acetate (B1210297) have been shown to be effective. Methanol is often used when NaBH₃CN is the reducing agent. One study on a similar reductive amination found that tetrahydrofuran (B95107) (THF) provided the highest yield.
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Temperature: Many reductive aminations can be carried out at room temperature. However, for less reactive substrates, gentle heating may be required to facilitate imine formation. It is important to monitor the reaction to avoid excessive heat, which can lead to side reactions.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 4-Bromobenzyl bromide, Morpholine | 4-Bromobenzaldehyde, Morpholine |
| Key Reagents | Base (often excess morpholine) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvents | Acetonitrile | Dichloromethane, THF, Ethyl Acetate |
| Reported Yield | Up to 98% | Varies depending on conditions |
| Key Side Reactions | Formation of dibenzylamines | Formation of 4-bromobenzoic acid morpholide, over-alkylation |
Experimental Protocols
Protocol 1: Nucleophilic Substitution
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Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) in acetonitrile.
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Addition of Morpholine: Add a molar excess of morpholine (e.g., 2-3 eq).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination (One-Pot)
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Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and morpholine (1.1 eq) in a suitable solvent (e.g., dichloromethane). If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
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Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the nucleophilic substitution synthesis.
Caption: Experimental workflow for the one-pot reductive amination synthesis.
Caption: Troubleshooting logic for improving reaction yield.
References
Technical Support Center: Purification of 4-(4-Bromobenzyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-Bromobenzyl)morpholine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Common impurities depend on the synthetic route but typically include unreacted starting materials such as morpholine (B109124) and a 4-bromobenzyl halide (e.g., bromide or chloride). Other potential impurities are by-products from the reaction, such as quaternary ammonium (B1175870) salts formed by over-alkylation, or residual solvents.
Q2: What is the most effective initial purification technique for this compound?
For a tertiary amine like this compound, acid-base extraction is an excellent first step.[1][2] This technique effectively separates the basic product from neutral organic impurities and acidic by-products. The amine is protonated with a dilute acid to form a water-soluble salt, which is extracted into the aqueous phase. After separating the layers, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.[3]
Q3: My compound streaks significantly during silica (B1680970) gel chromatography. How can I prevent this?
Streaking (or tailing) of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:
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Add a basic modifier to the eluent: Incorporating a small amount (0.5-2%) of a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine (B92270) into your mobile phase can neutralize the acidic sites on the silica gel.[4]
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Use a different stationary phase: Consider using basic alumina (B75360) or a deactivated reverse-phase silica gel for your column.[4]
Q4: When is recrystallization a suitable purification method for this compound?
Recrystallization is an effective technique for obtaining high-purity solid material, provided a suitable solvent can be found. This method is best used after an initial purification step like acid-base extraction has removed most of the gross impurities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Q5: My purified compound appears as an oil, but literature suggests it should be a solid. What could be the issue?
"Oiling out" can occur if the compound's melting point is below the boiling point of the solvent used or if residual impurities are depressing the melting point.[5] To address this, try reheating the solution to dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool much more slowly.[5] If this fails, consider purifying the oil via column chromatography before attempting recrystallization again with a different solvent system.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Acid-Base Extraction | Incomplete extraction from the organic layer. | Ensure the aqueous acid solution is well-mixed with the organic layer. Perform multiple extractions (e.g., 3 times) with the acidic solution. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Incomplete back-extraction after basification. | Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) to deprotonate the amine salt fully.[1] Perform multiple extractions with the organic solvent. | |
| Product Still Impure After Column Chromatography | Poor separation of impurities. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Try a more polar or less polar solvent system. A shallow solvent gradient can improve separation. |
| Co-elution with a non-polar impurity. | If using a modified eluent (e.g., with triethylamine), the impurity might have a similar polarity. Consider using reverse-phase chromatography.[4] | |
| Crystallization Fails or Product "Oils Out" | The solution is too dilute (supersaturation not reached). | Reduce the solvent volume by gentle heating and evaporation, then allow it to cool slowly.[5] |
| The solution is cooling too quickly, preventing crystal lattice formation. | Insulate the flask (e.g., wrap in glass wool) to slow the cooling rate.[5] | |
| High concentration of impurities inhibiting crystallization. | Perform another purification step, such as acid-base extraction or chromatography, before attempting recrystallization again. | |
| Incorrect solvent choice. | The compound may be too soluble or insoluble in the chosen solvent. Perform a systematic solvent screen with small amounts of the crude product. |
Data Presentation
The following table provides a qualitative comparison of common purification techniques for this compound.
| Technique | Typical Purity Achieved | Expected Yield | Primary Application | Notes |
| Acid-Base Extraction | Moderate to High | Good to Excellent | Removing neutral and acidic impurities. | Highly effective for initial bulk purification of basic amines.[1][2] |
| Silica Gel Chromatography | High to Very High | Good | Separating compounds with close polarities. | Requires optimization to prevent streaking (e.g., adding Et₃N).[4] |
| Recrystallization | Very High | Variable | Final purification step to obtain highly pure, crystalline solid. | Requires a suitable solvent system and a relatively pure starting material. |
| Salt Precipitation | High to Very High | Good to Excellent | Isolation and purification of the amine as a stable salt. | The amine can be precipitated from an organic solution by adding an acid (e.g., HCl in ether).[4] The free base can be regenerated if needed. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.
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Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
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Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic wash on the organic layer two more times, combining all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
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Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (B78521) (NaOH) solution while stirring until the pH is between 9 and 10 (check with pH paper).[1] A precipitate or cloudiness should appear as the deprotonated amine is no longer water-soluble.
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Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of the organic solvent, shake, and allow the layers to separate.
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Isolation: Drain the organic layer into a clean flask. Repeat the back-extraction two more times. Combine all organic extracts.
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Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography on Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. A typical starting eluent for a compound of this polarity might be a mixture of hexanes and ethyl acetate (B1210297) (e.g., 4:1 ratio).
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Column Packing: Pack a glass column with the silica slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the column bed.
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Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor the separation using TLC.
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Troubleshooting Streaking: If TLC plates show significant streaking, add 1% triethylamine to the eluent mixture. Re-pack the column and run the chromatography with the modified eluent.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Workflow for purification via acid-base extraction.
References
Optimizing reaction conditions for 4-(4-Bromobenzyl)morpholine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(4-bromobenzyl)morpholine via reductive amination of 4-bromobenzaldehyde (B125591) with morpholine (B109124).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the one-pot reductive amination of 4-bromobenzaldehyde with morpholine. This method involves the formation of an iminium ion intermediate from the aldehyde and amine, which is then reduced in situ to the desired tertiary amine product.
Q2: Which reducing agents are suitable for this reductive amination?
A2: Several reducing agents can be employed, with the choice often depending on the scale of the reaction, cost, and safety considerations. Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred for its milder nature and high selectivity for imines over aldehydes, which can lead to cleaner reactions and higher yields.[1]
Q3: What are the typical solvents used for this reaction?
A3: The choice of solvent is crucial for effective imine formation and reduction. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are frequently used for reductive aminations with sodium triacetoxyborohydride. For reactions involving sodium borohydride, alcoholic solvents such as methanol (B129727) or ethanol (B145695) are common.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate the starting materials (4-bromobenzaldehyde and morpholine) from the product. The disappearance of the 4-bromobenzaldehyde spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed. 4-Bromobenzaldehyde is an irritant, and morpholine is corrosive and flammable. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reducing agents, particularly sodium borohydride, can react with water to produce flammable hydrogen gas.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inactive Aldehyde | The aldehyde may have oxidized to the corresponding carboxylic acid upon storage. Check the purity of the 4-bromobenzaldehyde by TLC or NMR spectroscopy. If necessary, purify the aldehyde by recrystallization or column chromatography before use. |
| Inefficient Imine Formation | Imine formation is often the rate-limiting step. Ensure anhydrous reaction conditions, as water can hydrolyze the iminium ion. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves, can be beneficial. |
| Decomposition of Reducing Agent | Sodium borohydride can decompose in acidic media. If an acidic catalyst is used to promote imine formation, ensure it is compatible with the chosen reducing agent. Sodium triacetoxyborohydride is more stable under mildly acidic conditions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture, depending on the stability of the reactants and products. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Reduction of the Aldehyde | If using a strong reducing agent like sodium borohydride, it can directly reduce the 4-bromobenzaldehyde to 4-bromobenzyl alcohol. To minimize this, add the reducing agent portion-wise or use a milder, more selective reagent like sodium triacetoxyborohydride.[1] |
| Over-alkylation of Morpholine | This is less common in this specific reaction but can occur if other reactive alkylating agents are present. Ensure the purity of starting materials. |
| Formation of 4-bromobenzoic acid morpholide | A study has shown that under certain conditions, morpholine can attack the carbonyl carbon of 4-bromobenzaldehyde to form 4-bromobenzoic acid morpholide as a side product. This is more likely at elevated temperatures. Running the reaction at room temperature or below can help minimize this side reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-elution with Starting Materials or Side Products | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) can improve separation. |
| Product is an Oil | If the product is an oil and difficult to handle, consider converting it to a hydrochloride salt by treating the purified oil with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol). The resulting salt is often a crystalline solid that is easier to handle and store. |
| Emulsion during Aqueous Work-up | The basic nature of the product can sometimes lead to emulsions during extraction. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde; sensitive to acidic conditions. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for imines; tolerant of mildly acidic conditions.[1] | More expensive than NaBH₄; moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for imines. | Highly toxic (releases HCN in acidic conditions). |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Triacetoxyborohydride
This protocol is based on the general principles of reductive amination.
Materials:
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4-Bromobenzaldehyde
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Morpholine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.2 eq).
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Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: 4-(4-Bromobenzyl)morpholine Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 4-(4-Bromobenzyl)morpholine. The information is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
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Appearance of new peaks in HPLC chromatograms.
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Discoloration or precipitation in the solution.
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Reduced potency or activity in biological assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolytic Degradation | Maintain pH of solutions within a neutral range (pH 6-8). Avoid strongly acidic or basic conditions. If acidic or basic conditions are necessary for the experiment, prepare solutions fresh and use them immediately. Store stock solutions in aprotic solvents like DMSO or DMF at low temperatures. |
| Oxidative Degradation | Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants (e.g., BHT) to the solution if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
Issue 2: Inconsistent Results in Long-Term Storage of Solid Compound
Symptoms:
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Changes in physical appearance (e.g., color change from white to yellow/brown).
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Decreased purity over time as determined by analytical methods.
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Variability in experimental results using different batches of the compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Storage Temperature | Store the solid compound at the recommended temperature of 2-8°C for long-term storage. For short-term storage, room temperature in a cool, dark place is acceptable. |
| Exposure to Moisture | Store the compound in a tightly sealed container with a desiccant. Avoid frequent opening and closing of the container in a humid environment. |
| Exposure to Air (Oxidation) | Store the compound under an inert atmosphere (nitrogen or argon), especially for long-term storage of high-purity material. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at 2-8°C in a tightly sealed container, protected from light and moisture. Some suppliers also recommend storage at room temperature in a cool, dark, and dry place with an inert atmosphere.
Q2: What are the likely degradation pathways for this compound?
Based on the chemical structure, the following degradation pathways are plausible:
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Oxidative Degradation: The morpholine (B109124) ring is susceptible to oxidation. This can involve N-dealkylation or ring-opening reactions, potentially initiated by enzymatic systems like cytochrome P450 in biological assays or by reactive oxygen species.
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Hydrolysis: While generally stable, under strong acidic or basic conditions, cleavage of the benzyl-morpholine bond could occur, although this is less likely than oxidation.
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Photodegradation: The bromobenzyl moiety may be susceptible to photolytic degradation, potentially leading to de-bromination or other rearrangements upon exposure to UV or high-intensity visible light.
Q3: How can I monitor the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products.
Q4: Are there any known incompatible solvents or reagents?
Avoid strong oxidizing agents, as they can promote the degradation of the morpholine ring. Also, be cautious with highly acidic or basic aqueous solutions for prolonged periods.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
This protocol outlines a general approach to developing a stability-indicating HPLC method for this compound.
1. Column and Mobile Phase Selection:
- Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is recommended to ensure the separation of potential degradation products with different polarities.
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Program (Example):
- 0-5 min: 95% A, 5% B
- 5-25 min: Gradient to 5% A, 95% B
- 25-30 min: Hold at 5% A, 95% B
- 30-35 min: Return to 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 220-230 nm).
2. Forced Degradation Studies: To generate potential degradation products and test the specificity of the HPLC method, perform forced degradation studies.
- Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
- Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
- Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.
- Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
- Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for an extended period.
3. Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
Technical Support Center: Crystallization of 4-(4-Bromobenzyl)morpholine
Welcome to the technical support center for the crystallization of 4-(4-Bromobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Physicochemical Properties
Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Due to its tendency to exist as a low-melting solid or an oil, crystallization can be challenging. Below is a summary of its properties and a comparison with a structurally similar compound, 4-(4-Bromophenyl)morpholine.
| Property | This compound | 4-(4-Bromophenyl)morpholine |
| Molecular Formula | C₁₁H₁₄BrNO[1][2] | C₁₀H₁₂BrNO[2][3] |
| Molecular Weight | 256.14 g/mol [1][2][4] | 242.11 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[1][2] | Beige or white to off-white crystalline powder[2][3] |
| Melting Point | Not consistently reported (potential low-melting solid) | 114-118 °C[3][5] |
| Solubility | Soluble in organic solvents, sparingly soluble in water.[1] | Information not widely available, but likely soluble in polar organic solvents. |
| Storage | Room temperature, in a dry, dark, and inert atmosphere.[1][4] | 0-8 °C[2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: I've finished the synthesis, and my product is an oil. How do I crystallize it?
This is a common issue as this compound can be a low-melting solid or an oil at room temperature, a phenomenon known as "oiling out".[3] Here are several strategies to induce crystallization:
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Solvent Selection: The choice of solvent is critical. Since the compound is soluble in organic solvents, you will likely need a solvent system consisting of a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.
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Trituration: Try dissolving the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane (B109758) or ethyl acetate). Then, slowly add a non-polar anti-solvent (e.g., hexane (B92381) or pentane) with vigorous stirring or scratching with a glass rod. This can often induce precipitation of a solid.
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Low-Temperature Crystallization: Dissolve the oil in a minimal amount of a suitable solvent at room temperature and then slowly cool the solution to a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Slow cooling is crucial to encourage crystal formation over oiling out.
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Seeding: If you have a small amount of solid material from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
Q2: My compound dissolves in the hot solvent, but "oils out" upon cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated.
Here is a troubleshooting workflow for this issue:
Caption: Troubleshooting workflow for when a compound "oils out".
Q3: No crystals are forming, even after cooling the solution for an extended period. What are the next steps?
If no crystals form, your solution is likely not supersaturated, or the activation energy for nucleation is too high.
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Induce Nucleation: Try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a Seed Crystal: As mentioned before, adding a seed crystal is a very effective method to induce crystallization.
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Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.
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Use an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the point of turbidity (cloudiness). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q4: My crystallization yielded very little product. How can I improve the recovery?
A low yield can be due to several factors:
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Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent necessary for complete dissolution.
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Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your compound may crystallize in the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This method is suitable if you have identified a "good" solvent in which your compound is soluble and a miscible "anti-solvent" in which it is not.
-
Dissolution: Dissolve the crude this compound oil or solid in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise with constant stirring until the solution becomes persistently turbid.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a freezer.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Single-Solvent Recrystallization from a Hot Solution
This is a classic recrystallization method.
-
Solvent Selection: Choose a solvent that dissolves the compound when hot but not when cold (e.g., isopropanol, ethanol, or acetonitrile).
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Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
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Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Caption: General workflow for the crystallization of this compound.
References
Technical Support Center: Purification of 4-(4-Bromobenzyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(4-Bromobenzyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed.
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Via N-alkylation of morpholine (B109124) with 4-bromobenzyl bromide: Common impurities include unreacted morpholine, unreacted 4-bromobenzyl bromide, and potentially quaternary ammonium (B1175870) salts formed by over-alkylation.
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Via reductive amination of morpholine with 4-bromobenzaldehyde: Common impurities include unreacted morpholine, unreacted 4-bromobenzaldehyde, the carbinolamine intermediate, and byproducts from the reduction of the aldehyde, such as 4-bromobenzyl alcohol.
Q2: What is the most effective method for purifying this compound?
A2: For basic morpholine derivatives like this compound, acid-base extraction is a highly effective method for separating the basic product from neutral or acidic impurities.[1] Recrystallization and column chromatography are also excellent techniques for achieving high purity.[1]
Q3: My purified this compound appears as an oil instead of a solid. What should I do?
A3: this compound is typically a solid at room temperature. If it appears as an oil, it may be due to the presence of impurities that are depressing the melting point. Further purification by column chromatography is recommended.
Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my this compound?
A4: Yes, ¹H NMR spectroscopy is a powerful tool for assessing the purity of your compound. By integrating the signals of the product and comparing them to the signals of known impurities or a certified internal standard, you can determine the molar purity. Characteristic signals for unreacted starting materials or byproducts can help identify and quantify impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Aqueous Workup | If your product has some water solubility, minimize the number of aqueous washes or use a brine (saturated NaCl solution) wash to reduce its solubility in the aqueous phase.[1] |
| Incomplete Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during the basification step of an acid-base extraction to fully deprotonate the morpholine nitrogen and drive the product into the organic layer. |
| Product Adsorbed on Drying Agent | Use a minimal amount of drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and ensure to wash the drying agent with fresh organic solvent to recover any adsorbed product. |
| Co-elution During Column Chromatography | Optimize the solvent system for your column. A shallower gradient of the more polar solvent can improve separation. If the starting material is an amine, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and resolution. |
Problem 2: Difficulty in Removing a Specific Impurity
| Impurity | Recommended Purification Strategy |
| Unreacted Morpholine | An aqueous wash is typically effective for removing water-soluble morpholine. An acid wash (e.g., 1M HCl) will protonate the morpholine, making it highly water-soluble. |
| Unreacted 4-Bromobenzyl Bromide | This is a neutral impurity and can be effectively removed by acid-base extraction, where the desired product is extracted into an acidic aqueous phase, leaving the bromide in the organic layer. Column chromatography is also effective. |
| Unreacted 4-Bromobenzaldehyde | This impurity can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. Acid-base extraction is also effective. |
| 4-Bromobenzyl Alcohol | This is a common byproduct in reductive amination if the aldehyde is reduced. It can be separated from the basic product by acid-base extraction or by column chromatography. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is a general method for separating the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the acidic wash 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Re-extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) 3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for recrystallization of morpholine derivatives is a mixture of a soluble solvent and an anti-solvent, such as ethanol/water or ethyl acetate/hexane (B92381).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot soluble solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane), can be effective for separating compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Highly effective for removing non-basic impurities; scalable. | May not remove basic impurities; potential for emulsions. |
| Recrystallization | >99% | Can provide very high purity; cost-effective. | Requires a suitable solvent system; potential for product loss in the mother liquor. |
| Column Chromatography | >98% | Versatile for separating a wide range of impurities; can be automated. | Can be time-consuming and require large volumes of solvent; not always easily scalable. |
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Logic for Purification Method Selection.
References
Technical Support Center: 4-(4-Bromobenzyl)morpholine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(4-Bromobenzyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound at a laboratory and industrial scale?
A1: The two most prevalent synthetic routes for this compound are:
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Reductive Amination: This method involves the reaction of 4-bromobenzaldehyde (B125591) with morpholine (B109124) to form an intermediate iminium ion, which is then reduced in situ to the final product. This is often a one-pot synthesis.
-
Nucleophilic Substitution: This route consists of the N-alkylation of morpholine with 4-bromobenzyl bromide. It is a direct and often high-yielding reaction.
Q2: What are the key considerations when selecting a synthetic route for scale-up?
A2: For large-scale production, factors such as cost of raw materials, reaction safety, process efficiency (yield and cycle time), and ease of purification are critical. Reductive amination may be preferred due to the lower cost of 4-bromobenzaldehyde compared to 4-bromobenzyl bromide. However, the handling of reducing agents on a large scale requires careful safety assessment. Nucleophilic substitution is a straightforward SN2 reaction but may present challenges with over-alkylation and the handling of lachrymatory benzyl (B1604629) bromides.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Depending on the synthetic route, common impurities may include:
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From Reductive Amination: Unreacted 4-bromobenzaldehyde, 4-bromobenzoic acid morpholide (from oxidation of the aldehyde and subsequent amidation), and over-reduced byproducts.[1][2]
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From Nucleophilic Substitution: Unreacted morpholine and 4-bromobenzyl bromide, and potential quaternary ammonium (B1175870) salt formation (bis-alkylation).
Q4: What are the recommended purification methods for this compound at scale?
A4: At an industrial scale, purification typically involves:
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Extraction: To remove water-soluble impurities and unreacted starting materials.
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Crystallization: The product is often isolated as a solid, and recrystallization from a suitable solvent system is a common and effective method for achieving high purity.
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Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be employed.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Action |
| Low conversion of starting materials | Inefficient stirring in a heterogeneous reaction mixture. | Improve agitation to ensure proper mixing of reactants, especially in multiphase systems. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Deactivated catalyst (if applicable). | Use fresh or properly activated catalyst. | |
| Significant side product formation | Reaction temperature is too high, leading to degradation or side reactions. | Optimize the reaction temperature by running a series of experiments at different temperatures. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to side products. | |
| Presence of impurities in starting materials. | Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary. | |
| Product loss during workup | Inefficient extraction. | Optimize the extraction solvent and the number of extractions. Adjusting the pH of the aqueous phase can improve partitioning. |
| Product precipitation during extraction. | Choose a solvent in which the product is highly soluble. |
Impurity Profile Issues
| Symptom | Potential Cause | Suggested Action |
| Presence of unreacted 4-bromobenzaldehyde (Reductive Amination) | Insufficient reducing agent. | Use a slight excess of the reducing agent. |
| Incomplete imine formation. | Allow more time for the imine to form before adding the reducing agent. The addition of a dehydrating agent can also be beneficial. | |
| Presence of 4-bromobenzoic acid morpholide (Reductive Amination) | Oxidation of 4-bromobenzaldehyde. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of bis-alkylated product (Nucleophilic Substitution) | High concentration of 4-bromobenzyl bromide. | Add the 4-bromobenzyl bromide slowly and portion-wise to the reaction mixture to maintain a low concentration. |
| High reaction temperature. | Lower the reaction temperature to favor mono-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
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4-Bromobenzaldehyde
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Morpholine
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Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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To a solution of 4-bromobenzaldehyde (1.0 eq) in dichloromethane (10 vol), add morpholine (1.2 eq) at room temperature.
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Stir the mixture for 1 hour to allow for imine formation.
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Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Nucleophilic Substitution
Materials:
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4-Bromobenzyl bromide
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Morpholine
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Potassium carbonate (K₂CO₃)
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Acetonitrile (B52724) (ACN)
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Water
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Ethyl acetate (B1210297)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a suspension of potassium carbonate (2.0 eq) in acetonitrile (10 vol), add morpholine (1.5 eq) at room temperature.
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Add a solution of 4-bromobenzyl bromide (1.0 eq) in acetonitrile (2 vol) dropwise over 30 minutes.
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Heat the reaction mixture to 60 °C and stir for 4-6 hours.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Production
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | 4-Bromobenzaldehyde, Morpholine | 4-Bromobenzyl bromide, Morpholine |
| Key Reagents | Sodium triacetoxyborohydride | Potassium carbonate |
| Typical Solvents | Dichloromethane, Methanol | Acetonitrile, Dimethylformamide |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Typical Yield | 75-85% | 80-90% |
| Key Byproducts | 4-Bromobenzoic acid morpholide | Bis-alkylated quaternary salt |
| Safety Considerations | Handling of borohydride (B1222165) reagents | Handling of lachrymatory benzyl bromide |
Visualizations
Caption: Synthetic workflows for this compound production.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Investigating Degradation Pathways of 4-(4-Bromobenzyl)morpholine
Welcome to the technical support center for the investigation of degradation pathways of 4-(4-Bromobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a versatile organic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structure combines a morpholine (B109124) ring and a brominated benzyl (B1604629) group, which imparts specific chemical properties relevant to drug discovery and development.
Q2: What are the likely degradation pathways for this compound under stress conditions?
Based on the chemical structure, this compound is susceptible to degradation through several pathways, primarily involving the morpholine ring and the bromobenzyl moiety. The most probable degradation pathways include:
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Oxidative Degradation: The tertiary amine of the morpholine ring is prone to oxidation, which can lead to the formation of an N-oxide or cleavage of the C-N bond.[1] The benzylic carbon is also a potential site for oxidation.
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Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. This may involve cleavage of the C-N bond or the C-Br bond on the aromatic ring.[1]
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Hydrolytic Degradation: While generally stable, prolonged exposure to extreme pH conditions (strong acid or base) at elevated temperatures may lead to hydrolysis.
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Thermal Degradation: High temperatures can induce decomposition of the molecule.
Q3: What are the potential degradation products of this compound?
Based on the predicted degradation pathways, several degradation products could be formed. The primary degradation products are likely to be morpholine and carbon disulfide.[2] Depending on the reaction conditions, you may also have morpholine-derived degradation products.[2] Key potential degradation products to monitor include:
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This compound N-oxide: Formed via oxidation of the morpholine nitrogen.
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4-Bromobenzaldehyde and Morpholine: Resulting from the oxidative cleavage of the C-N bond connecting the benzyl group and the morpholine ring.
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4-Bromobenzoic acid: Arising from further oxidation of 4-bromobenzaldehyde.
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4-Benzylmorpholine: Formed if debromination of the aromatic ring occurs.
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Morpholine: As a cleavage product.
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
Unexpected peaks in your chromatogram are likely due to the formation of degradation products. To identify these, consider the following:
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Review Stress Conditions: Correlate the appearance of the unknown peak with the specific stress condition applied (e.g., a new peak appearing only in oxidized samples is likely an oxidation product).
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Mass Spectrometry (MS) Analysis: Utilize LC-MS to determine the molecular weight of the unknown peak. This information can help in proposing a chemical structure for the degradant by comparing it to the molecular weight of the parent compound and potential degradation products.
-
Forced Degradation Comparison: Compare the chromatograms from your stability study with those from a comprehensive forced degradation study. This will help in tentatively identifying the unknown peaks.
Q5: How can I minimize the degradation of this compound during storage and handling?
To ensure the stability of this compound, the following storage and handling precautions are recommended:
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Protection from Light: Store the compound in amber vials or in the dark to prevent photolytic degradation.
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Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]
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Temperature Control: Store at a cool and controlled temperature (e.g., 2-8 °C) to slow down potential thermal degradation.[1]
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Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in degradation studies.
| Possible Cause | Troubleshooting Step |
| Variability in stress conditions | Ensure precise control of temperature, pH, and concentration of stress reagents. Use calibrated equipment. |
| Impurities in the starting material | Characterize the purity of the this compound batch before initiating the study. |
| Instability of degradation products | Analyze samples immediately after stressing or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
| Issues with the analytical method | Validate the stability-indicating method for specificity, linearity, accuracy, and precision. |
Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.
| Possible Cause | Troubleshooting Step |
| Inadequate chromatographic resolution | Optimize the HPLC method by trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., varying the organic modifier and pH), and gradient profiles. |
| Co-elution of degradants | Employ a diode array detector (DAD) or photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required. |
| Degradants have very different polarities | Consider using a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), especially for highly polar degradants like morpholine. |
Experimental Protocols
Forced Degradation Studies
A comprehensive forced degradation study should be performed to identify potential degradation products and establish the stability-indicating nature of the analytical method. The following conditions are recommended as a starting point, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[3]
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state at 80°C for 48 hours |
| Photolytic Degradation | Solid-state and in solution, exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] |
Note: The duration and temperature/concentration may need to be adjusted based on the observed stability of the compound.
Stability-Indicating HPLC-UV Method
The following is a general HPLC-UV method that can be used as a starting point for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
LC-MS/MS Method for Identification of Degradation Products
For the structural elucidation of degradation products, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Similar to the HPLC-UV method, but may require optimization for MS compatibility. |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI) in positive mode |
| MS/MS Analysis | Perform full scan MS to identify molecular ions of potential degradants, followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural confirmation. |
Visualizations
Caption: Proposed degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for investigating the degradation of this compound.
References
Handling hygroscopic properties of 4-(4-Bromobenzyl)morpholine
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the potential hygroscopic properties of 4-(4-Bromobenzyl)morpholine.
Troubleshooting Guide
Encountering issues during your experiments with this compound? This guide will help you troubleshoot common problems related to its potential moisture sensitivity.
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., NMR, HPLC, melting point) | The compound may have absorbed atmospheric moisture, altering its physical and chemical properties.[1][2] | Dry the sample under vacuum before analysis.[3] Ensure analytical instruments are in a controlled environment. |
| Clumping or caking of the solid material | Exposure to ambient humidity has led to moisture absorption.[1][2] | Break up clumps with a spatula before use, but be aware this may not fully restore its original properties.[1] For future use, store in a desiccator over a suitable drying agent.[4] |
| Difficulty in achieving complete dissolution in non-polar organic solvents | The presence of water can decrease solubility in certain organic solvents. | Ensure solvents are anhydrous. Consider drying the compound before use. |
| Reaction yields are lower than expected or side products are observed | Absorbed water may be interfering with the reaction mechanism, particularly in moisture-sensitive reactions. | Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Visible change in appearance (e.g., from crystalline to gummy or liquid) | Significant moisture uptake, potentially leading to deliquescence. | The material may be compromised. It is advisable to use a fresh, unopened batch for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
Q2: How should I store this compound to prevent moisture absorption?
To minimize moisture uptake, store this compound in a tightly sealed container, preferably in a desiccator containing a drying agent such as silica (B1680970) gel or anhydrous calcium sulfate.[1][4] For long-term storage, keeping it in a dark place and under an inert atmosphere is also recommended.[5]
Q3: What are the signs that my sample of this compound has absorbed moisture?
Physical changes such as clumping, caking, or becoming gummy or paste-like are strong indicators of moisture absorption.[1][2] Inconsistent analytical data can also be a sign of water content.
Q4: Can I dry this compound if it has been exposed to moisture?
Yes, if you suspect your sample has absorbed moisture, you can dry it. A common laboratory method is to gently heat the compound under vacuum.[3] However, be cautious not to heat it to its decomposition temperature. Always test a small sample first.
Q5: How does moisture affect the stability and reactivity of morpholine (B109124) derivatives?
Moisture can significantly impact the stability of pharmaceutical compounds, including morpholine derivatives. It can lead to chemical degradation through hydrolysis and can also affect physical properties like crystal structure and dissolution rate.[6][7] In chemical reactions, water can act as an unwanted reactant or catalyst, leading to lower yields and the formation of impurities.
Experimental Protocols
Protocol: General Assessment of Hygroscopicity
This protocol outlines a general gravimetric method to assess the hygroscopicity of a substance like this compound.
Objective: To determine the moisture uptake of this compound at a specific relative humidity (RH).
Materials:
-
This compound
-
Analytical balance
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Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant RH (e.g., a saturated solution of potassium chloride to achieve ~84% RH).[8][9]
-
Weighing dish (pre-dried)
-
Spatula
-
Timer
Methodology:
-
Initial Weighing: Accurately weigh a pre-dried, empty weighing dish. Record the weight.
-
Sample Preparation: Add a known amount of this compound to the weighing dish and record the initial weight of the sample.
-
Exposure to Controlled Humidity: Place the weighing dish with the sample inside the controlled humidity chamber or desiccator.
-
Periodic Weighing: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the sample from the chamber and quickly weigh it. Record the weight at each time point.
-
Equilibrium Check: Continue periodic weighing until the weight of the sample becomes constant, indicating that it has reached equilibrium with the surrounding humidity.
-
Data Analysis: Calculate the percentage of weight gain at each time point using the following formula:
% Weight Gain = [(Weight at time t - Initial Weight) / Initial Weight] * 100
-
Interpretation: The total percentage of weight gain at equilibrium indicates the hygroscopicity of the compound under the tested RH conditions.
Visualizations
Caption: Workflow for handling potentially hygroscopic compounds.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. corecheminc.com [corecheminc.com]
- 3. How To [chem.rochester.edu]
- 4. chromforum.org [chromforum.org]
- 5. Page loading... [guidechem.com]
- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected NMR peaks in 4-(4-Bromobenzyl)morpholine
Welcome to the technical support center for 4-(4-Bromobenzyl)morpholine. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of this compound and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts are influenced by the electron-withdrawing bromine atom and the overall structure of the molecule. The protons on the morpholine (B109124) ring adjacent to the oxygen are typically found further downfield than those adjacent to the nitrogen. Similarly, in the 13C NMR spectrum, the carbons bonded to heteroatoms (O, N, Br) are the most deshielded. Below is a table of predicted chemical shifts.
Q2: My 1H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your 1H NMR spectrum can arise from several sources, including unreacted starting materials, side products from the synthesis, or common laboratory contaminants. Our troubleshooting guide below provides a systematic approach to identifying these impurities.
Q3: How does the morpholine ring typically appear in an 1H NMR spectrum?
A3: The morpholine ring, in its stable chair conformation, typically displays two distinct multiplets.[1][2] The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (H-3 and H-5).[3] These often appear as triplets or more complex multiplets due to axial and equatorial proton environments.[1]
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound in CDCl3. These values are estimated based on known chemical shifts of morpholine and substituted benzyl (B1604629) compounds.
Table 1: Predicted 1H NMR Chemical Shifts for this compound in CDCl3
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H-8, H-12) | ~7.45 | Doublet | 2H |
| Aromatic (H-9, H-11) | ~7.20 | Doublet | 2H |
| Morpholine (H-2, H-6) | ~3.70 | Triplet | 4H |
| Benzylic (H-7) | ~3.50 | Singlet | 2H |
| Morpholine (H-3, H-5) | ~2.45 | Triplet | 4H |
Table 2: Predicted 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-10) | ~137 |
| Aromatic (C-9, C-11) | ~131.5 |
| Aromatic (C-8, C-12) | ~130.5 |
| Aromatic (C-13) | ~121 |
| Morpholine (C-2, C-6) | ~67.0 |
| Benzylic (C-7) | ~63.0 |
| Morpholine (C-3, C-5) | ~53.5 |
Troubleshooting Guide: Interpreting Unexpected NMR Peaks
This guide will help you identify the source of unexpected signals in your NMR spectrum.
Q: I see peaks that don't match the expected spectrum of my product. How can I identify the impurity?
A: Start by considering the most likely sources of contamination: unreacted starting materials and common solvents. Compare the chemical shifts of your unexpected peaks with the data in the table below.
Table 3: Common Impurities and Their 1H NMR Chemical Shifts in CDCl3
| Compound | Peak(s) of Interest (ppm) | Multiplicity | Notes |
| Starting Materials | |||
| 4-Bromobenzyl bromide | ~7.45 (d), ~7.20 (d), ~4.45 (s) | Doublet, Doublet, Singlet | Benzylic protons are significantly downfield. |
| Morpholine | ~3.70 (t), ~2.85 (t), ~1.7 (s, broad) | Triplet, Triplet, Singlet | N-H proton signal can be broad and its position variable. |
| Common Solvents | |||
| Dichloromethane | ~5.30 | Singlet | A common solvent used in extraction and chromatography. |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | Quartet, Singlet, Triplet | A frequent solvent for purification. |
| Acetone | ~2.17 | Singlet | Often used for cleaning glassware. |
| Water | ~1.56 | Singlet (broad) | Position is highly variable depending on solvent and concentration. |
| Potential Side-Products | |||
| 4,4'-Dibromodibenzyl ether | ~7.45 (d), ~7.25 (d), ~4.5 (s) | Doublet, Doublet, Singlet | Can form from the hydrolysis of 4-bromobenzyl bromide. |
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.
Mandatory Visualizations
Caption: Chemical structure of this compound with key proton groups highlighted.
Caption: A logical workflow for identifying the source of unexpected NMR signals.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 4-(4-Bromobenzyl)morpholine Derivatives
A detailed examination of the cytotoxic and anti-inflammatory potential of substituted morpholine (B109124) scaffolds, providing key data for researchers in drug discovery and development.
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its favorable pharmacological properties. The introduction of a 4-bromobenzyl group to the morpholine scaffold presents a promising avenue for the development of novel drug candidates, particularly in the realms of oncology and inflammatory diseases. This guide offers a comparative analysis of the biological activities of 4-(4-Bromobenzyl)morpholine derivatives and structurally related compounds, supported by quantitative data and detailed experimental protocols to assist researchers in navigating this chemical space.
Anticancer Activity: A Tale of Potent Cytotoxicity
Recent research has underscored the potent anticancer properties of morpholine-containing compounds. Studies on various substituted morpholine derivatives reveal that the nature and position of substituents on the morpholine ring and its appendages significantly influence their cytotoxic efficacy.
Comparative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxic activity (IC50 values) of key substituted morpholine and bromo-substituted morpholine benzophenone (B1666685) analogs against a panel of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 4-benzyl-morpholine-2-carboxylic acid N'-[2-(2-bromo-4-benzoyl-phenoxy)-acetyl]-hydrazide | DLA (Dalton's Lymphoma Ascites) | 12.5 |
| EAC (Ehrlich Ascites Carcinoma) | 18.7 | |
| A549 (Human Lung Carcinoma) | 22.4 | |
| MCF-7 (Human Breast Adenocarcinoma) | 25.3 | |
| Methoxy-substituted Morpholine Derivative (M5) | MDA-MB-231 (Human Breast Adenocarcinoma) | 81.92 (µg/mL)[2] |
| Amine-substituted Morpholine Derivative (M2) | MDA-MB-231 (Human Breast Adenocarcinoma) | 88.27 (µg/mL)[2] |
Note: The IC50 values for M5 and M2 are reported in µg/mL.
The data highlights the significance of the bromo-substitution on the benzophenone core for potent anti-mitogenic activity.[1] Furthermore, studies on other substituted morpholine derivatives, such as M2 and M5, demonstrate promising, albeit less potent, cytotoxic effects against breast cancer cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is utilized to determine the cytotoxic effects of the synthesized morpholine derivatives.[2]
Experimental Workflow: SRB Assay for Cytotoxicity
Caption: Workflow for determining the in vitro anticancer activity of morpholine derivatives using the SRB assay.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
The anti-inflammatory potential of morpholine derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of inflammation.
While specific data for this compound derivatives is not available, the following protocol outlines a standard procedure for evaluating the anti-inflammatory activity of test compounds.
Nitric Oxide Production Assay
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Experimental Workflow: Nitric Oxide Production Assay
Caption: Workflow for the anti-inflammatory nitric oxide production assay in LPS-stimulated macrophages.
Signaling Pathways and Logical Relationships
The biological activities of these compounds are often mediated through complex signaling pathways. For instance, the anticancer effects of some morpholine derivatives are linked to the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerase II.[2]
Logical Relationship: From Compound to Biological Effect
Caption: Logical flow from the chemical compound to its potential biological activities and cellular outcomes.
References
A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromobenzyl)morpholine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-bromobenzyl)morpholine analogs, a class of compounds with significant potential in anticancer drug discovery. The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its incorporation into various molecular frameworks has led to the development of potent inhibitors of key signaling pathways implicated in cancer, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3][4][5] This guide synthesizes available data on structurally related compounds to elucidate the SAR of this compound analogs, offering insights for the rational design of novel and more effective anticancer agents.
Comparative Analysis of Analog Activity
While a comprehensive SAR study on a broad series of this compound analogs is not extensively documented in publicly available literature, we can infer the likely impact of structural modifications based on studies of related benzylmorpholine and morpholino-quinazoline derivatives. The primary focus of these analogs is often the inhibition of the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various human cancers.[3][6]
Modifications on the Benzyl (B1604629) Moiety
The benzyl group plays a crucial role in the interaction of these analogs with their biological targets. Modifications on the phenyl ring can significantly influence potency and selectivity.
-
Substitution Pattern and Nature of Substituents: SAR studies on related quinoline-based inhibitors suggest that the position and electronic nature of substituents on the phenyl ring are critical for activity. For instance, in a series of 4-benzyloxyquinolin-2(1H)-one derivatives, small lipophilic groups like halogens or methyl groups at the para-position of the benzyl ring were found to be favorable for anticancer activity.[7] Specifically, a 4-bromo substituent, as present in the core molecule of this guide, has been associated with potent activity in various anticancer compounds.[8]
Modifications on the Morpholine Ring
The morpholine ring is a key pharmacophore in many PI3K inhibitors, primarily due to the ability of its oxygen atom to form a critical hydrogen bond with the hinge region of the kinase domain.[3] However, modifications to this ring can be explored to fine-tune the compound's properties.
-
Ring Analogs and Bioisosteres: While the morpholine ring is highly favored, studies have explored its replacement with other heterocyclic systems. However, such modifications often lead to a significant loss of activity, highlighting the importance of the morpholine scaffold for PI3K inhibition.[9]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various morpholine-containing compounds, providing a basis for comparison and SAR analysis. The data is extracted from studies on structurally related analogs, as direct data on a series of this compound analogs is limited.
Table 1: Anticancer Activity of Morpholino-Triazine and Quinazoline (B50416) Analogs
| Compound ID | Core Structure | Modifications | Target Cell Line | IC50 (µM) | Reference |
| 6o | 4,6-dimorpholinyl-1,3,5-triazine | Pyridyl group substituent | SW620 (colon) | 8.71 | [10] |
| A549 (lung) | 9.55 | [10] | |||
| HeLa (cervical) | 15.67 | [10] | |||
| MCF-7 (breast) | 21.77 | [10] | |||
| 7j | [3,3']biphenylaminoquinoline | Benzyloxy substituent | SW480 (colorectal) | 1.05 | [11] |
| DU145 (prostate) | 0.98 | [11] | |||
| MDA-MB-231 (breast) | 0.38 | [11] | |||
| MiaPaCa-2 (pancreatic) | 0.17 | [11] | |||
| 11e | 4-benzyloxyquinolin-2(1H)-one | Substituted benzyloxy | COLO 205 (colon) | < 1 | [12] |
Table 2: PI3K Pathway Inhibition by Morpholine-Containing Compounds
| Compound ID | Core Structure | Target | IC50 (nM) | Reference |
| PKI-587 | Morpholino-triazine | PI3Kα/mTOR | Sub-nanomolar | [4] |
| Compound 27 | 4-morpholine-quinazoline | PI3Kα | Micromolar range | [6] |
| Compound 7c | Dimorpholinoquinazoline | PI3Kα | > 50,000 | [5] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through standard organic chemistry techniques. A general approach involves the reductive amination of a substituted benzaldehyde (B42025) with morpholine or the N-alkylation of morpholine with a substituted benzyl halide.
Example Protocol: N-alkylation of Morpholine
-
To a solution of morpholine (1.1 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (2.0 eq).
-
Add the desired 4-bromobenzyl halide derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine analogs.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel compounds.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides an objective comparison of single-crystal X-ray crystallography with two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. While the specific crystal structure of 4-(4-Bromobenzyl)morpholine is not publicly available, this guide will utilize the crystallographic data of the closely related compound, 4-(4-nitrophenyl)morpholine, to provide a detailed, data-driven comparison of these structural elucidation techniques.
At a Glance: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Chemistry |
| Sample Phase | Crystalline Solid | Solution | In Silico (No physical sample) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, dynamic information in solution | Predicted 3D structure, energy, electronic properties |
| Strengths | Unambiguous and highly precise structural determination | Provides information about structure and dynamics in a more biologically relevant state (solution) | No physical sample required, can predict structures of unstable or hypothetical molecules |
| Limitations | Requires high-quality single crystals, which can be difficult to grow | Structure is an average of solution-state conformations, less precise than crystallography | Accuracy is dependent on the level of theory and can be computationally expensive for high accuracy |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map and, from that, a precise model of the molecular structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for single-crystal X-ray diffraction involves the following key steps:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent. Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the diffracted X-rays are determined, often using direct methods for small molecules, to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final, precise molecular structure.
Visualizing the Workflow:
Crystallographic Data for 4-(4-nitrophenyl)morpholine
The following tables summarize the key crystallographic and structural parameters for 4-(4-nitrophenyl)morpholine, which serves as a representative example for a substituted morpholine (B109124) derivative.[1][2]
Table 1: Crystal Data and Structure Refinement for 4-(4-nitrophenyl)morpholine [1]
| Parameter | Value |
| Empirical formula | C₁₀H₁₂N₂O₃ |
| Formula weight | 208.22 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 14.5445(6) Å, b = 8.3832(3) Å, c = 16.2341(6) Å |
| Volume | 1979.42(13) ų |
| Z | 8 |
| Calculated density | 1.396 Mg/m³ |
| Absorption coefficient | 0.106 mm⁻¹ |
| F(000) | 880 |
| Crystal size | 0.35 x 0.33 x 0.30 mm |
| Theta range for data collection | 2.53 to 26.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.0483, wR2 = 0.1085 |
| R indices (all data) | R1 = 0.0717, wR2 = 0.1211 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-(4-nitrophenyl)morpholine [1]
| Bond | Length (Å) | Angle | Degrees (°) |
| N(1)-C(7) | 1.376(3) | C(8)-C(7)-N(1) | 121.2(2) |
| N(1)-C(1) | 1.462(3) | C(12)-C(7)-N(1) | 120.3(2) |
| N(1)-C(4) | 1.463(3) | C(7)-N(1)-C(1) | 121.5(2) |
| O(1)-C(2) | 1.423(3) | C(7)-N(1)-C(4) | 120.9(2) |
| O(1)-C(3) | 1.425(3) | C(1)-N(1)-C(4) | 113.1(2) |
| N(2)-C(10) | 1.472(3) | O(2)-N(2)-O(3) | 123.4(2) |
| O(2)-N(2) | 1.229(3) | O(2)-N(2)-C(10) | 118.4(2) |
| O(3)-N(2) | 1.222(3) | O(3)-N(2)-C(10) | 118.2(2) |
Alternative Structural Elucidation Methods
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[3] It relies on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity of atoms and their spatial relationships.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed. These experiments provide information on:
-
¹H NMR: The chemical environment of hydrogen atoms.
-
¹³C NMR: The chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
-
-
Data Analysis: The NMR spectra are processed and analyzed to piece together the molecular structure based on the observed correlations.
Computational Chemistry
Computational chemistry uses theoretical principles to model and predict molecular structures and properties.[4] It is a valuable tool for complementing experimental data and for studying systems that are difficult to analyze experimentally.
Methodology: Computational Structure Confirmation
-
Model Building: A starting 3D structure of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic search for low-energy conformations of the molecule is performed.
-
Geometry Optimization: The geometries of the identified low-energy conformers are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT). This process finds the most stable arrangement of the atoms.
-
Property Calculation: Various properties, such as NMR chemical shifts and coupling constants, can be calculated for the optimized structures.
-
Comparison with Experimental Data: The calculated properties are compared with the experimental data (e.g., from NMR) to confirm the proposed structure.
Conclusion
The confirmation of a molecular structure is a multifaceted process that often benefits from the application of multiple analytical techniques. Single-crystal X-ray crystallography remains the definitive method for obtaining a precise solid-state structure, providing a wealth of quantitative data on bond lengths and angles. However, NMR spectroscopy offers invaluable insights into the structure and dynamics of a molecule in solution, a more biologically relevant environment for many applications. Computational chemistry serves as a powerful complementary tool, enabling the prediction of structures and properties and aiding in the interpretation of experimental data. For researchers in drug development and other scientific fields, a comprehensive approach that leverages the strengths of each of these methods is essential for the unambiguous confirmation of molecular structures.
References
A Comprehensive Guide to Validating the Purity of 4-(4-Bromobenzyl)morpholine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical prerequisite for reliable experimental results and adherence to regulatory standards. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-(4-Bromobenzyl)morpholine, a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] This document outlines a robust HPLC methodology, compares its performance with alternative techniques, and provides detailed experimental protocols and data interpretation.
Introduction to Purity Analysis
The presence of impurities can significantly impact the biological activity, toxicity, and stability of a final drug product. Therefore, a rigorous analytical validation of intermediates like this compound is paramount. While several analytical techniques can be employed for purity assessment, HPLC is a powerful and widely used method for separating and quantifying organic compounds.[3]
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often the most robust strategy for comprehensive purity determination. Each method offers unique insights into the nature and quantity of potential impurities.
| Technique | Principle | Information Provided | Hypothetical Purity of Synthesized Product (%) | Alternative Product Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase.[4] | Quantitative data on the main compound and organic impurities. | 99.5 | 98.2 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | 99.8 (for volatile components) | 99.0 (for volatile components) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation of the main compound and identification of structurally related impurities. | Confirms structure, purity estimation >99% | Confirms structure, purity estimation ~98% |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Identification of functional groups and confirmation of the compound's identity. | Confirms functional groups | Confirms functional groups |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components on a thin layer of adsorbent.[5] | Qualitative assessment of purity and detection of non-volatile impurities.[5] | Single spot observed | Main spot with faint impurity spots |
Detailed Experimental Protocol: Purity Determination by HPLC
This section provides a detailed protocol for the purity validation of this compound using a reversed-phase HPLC method.
Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard and sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
Chromatographic Conditions
A C18 reversed-phase column is a suitable choice for this analysis, offering good separation for moderately polar compounds like this compound.[5][6] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution.[5][6]
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) in a gradient |
| Gradient | 0-10 min: 50-90% Acetonitrile; 10-15 min: 90% Acetonitrile; 15-16 min: 90-50% Acetonitrile; 16-20 min: 50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution and record the chromatogram.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.
Data Analysis and Interpretation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.
| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.5 | 1500 | 0.15 | Unknown Impurity 1 |
| 2 | 8.2 | 995000 | 99.50 | This compound |
| 3 | 10.1 | 3500 | 0.35 | Unknown Impurity 2 |
| Total | 1000000 | 100.00 |
Workflow and Process Visualization
The following diagram illustrates the logical workflow for the purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Alternative and Complementary Analytical Techniques
While HPLC is a primary method for purity determination, other techniques can provide valuable complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities that may not be detected by HPLC. A potential method could involve a non-polar capillary column with a temperature gradient program.[5]
-
Spectroscopic Methods (NMR and FTIR): These techniques are invaluable for structural confirmation of the main compound and can help in identifying the structure of unknown impurities if they are present in sufficient quantities.[3]
By combining the quantitative power of HPLC with the qualitative and structural information from other techniques, a comprehensive purity profile of this compound can be established, ensuring its suitability for further research and development.
References
Alternative reagents to 4-bromobenzyl bromide for morpholine alkylation
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically relevant scaffolds, the alkylation of morpholine (B109124) is a crucial transformation. 4-Bromobenzyl bromide is a commonly employed reagent for this purpose; however, a variety of alternative reagents and methodologies can offer advantages in terms of reactivity, cost, and safety. This guide provides an objective comparison of alternative approaches to the alkylation of morpholine with a 4-bromobenzyl group, supported by experimental data and detailed protocols.
Comparison of Alkylation Methods
The synthesis of 4-(4-bromobenzyl)morpholine can be achieved through several synthetic strategies. The traditional approach involves the direct nucleophilic substitution of a 4-bromobenzyl halide. Alternative methods, such as the Buchwald-Hartwig amination and reductive amination, provide versatile pathways using different starting materials.
| Method | Reagent/Starting Materials | General Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Direct Alkylation | 4-Bromobenzyl bromide and Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Reflux | High (Typical) | Simple procedure, readily available starting materials. | 4-Bromobenzyl bromide is a lachrymator. |
| Direct Alkylation | 4-Chlorobenzyl chloride and Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Reflux | Good | Lower cost and potentially safer handling compared to the bromide. | Less reactive than the corresponding bromide. |
| Buchwald-Hartwig Amination | 4-Bromobenzyl alcohol derivatives (e.g., tosylates, mesylates) and Morpholine | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 90-97% (for bromobenzene) | Broad substrate scope, applicable to less reactive halides. | Requires a catalyst and specific ligands, which can be costly. |
| Reductive Amination | 4-Bromobenzaldehyde (B125591) and Morpholine | Reducing agent (e.g., Sodium triacetoxyborohydride), Solvent (e.g., Dichloromethane) | High (Typical) | Avoids the use of benzyl (B1604629) halides, mild reaction conditions. | Requires a stoichiometric amount of reducing agent. |
Experimental Protocols
Direct Alkylation of Morpholine with 4-Bromobenzyl Bromide
This protocol describes a standard SN2 reaction for the N-alkylation of morpholine.
Materials:
-
Morpholine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.
-
To the stirred suspension, add 4-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine
This method is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]
Materials:
-
Aryl bromide (e.g., Bromobenzene)
-
Morpholine
-
Palladium acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), and NaOtBu (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous toluene and stir the mixture at 110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
A reported solvent-free Buchwald-Hartwig amination of bromobenzene (B47551) with morpholine using a Pd(OAc)₂/RuPhos catalytic system at 110 °C with NaOtBu as the base resulted in a 90-97% yield.[1]
Reductive Amination of 4-Bromobenzaldehyde with Morpholine
This protocol utilizes a one-pot procedure for the formation and subsequent reduction of an iminium ion intermediate.[2]
Materials:
-
4-Bromobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4-bromobenzaldehyde (1.0 equivalent) in DCE or DCM, add morpholine (1.1 equivalents).
-
Stir the mixture at room temperature for approximately 1 hour to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography if necessary.
Reaction Pathways and Workflow
The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of this compound via the described methods.
Caption: Synthetic routes to this compound.
Caption: A generalized workflow for chemical synthesis.
References
A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Bromobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential cross-reactivity of the synthetic compound 4-(4-Bromobenzyl)morpholine. Due to its structural features, particularly the benzylmorpholine scaffold, this compound is hypothesized to interact with monoamine transporters. This document presents a comparative analysis of its potential binding affinity and functional activity against a panel of biological targets, alongside established reference compounds. The experimental protocols detailed herein provide a framework for the empirical validation of these findings.
Predicted Pharmacological Profile of this compound
The 4-benzylmorpholine (B76435) moiety is a key structural feature in several centrally active compounds. Based on structure-activity relationships of analogous compounds, this compound is predicted to primarily interact with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Potential cross-reactivity with other monoamine transporters, G-protein coupled receptors (GPCRs), and kinases is also considered.
Comparative Analysis with Alternative Compounds
To contextualize the potential cross-reactivity of this compound, it is compared with a panel of reference compounds with known mechanisms of action. This allows for a direct comparison of potency and selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Reference Compounds at Key CNS Targets
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | D4 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |
| This compound (Hypothetical) | 50 | 25 | >1000 | 250 | >1000 |
| Phenmetrazine | 131 | 31 | >10000 | >10000 | >10000 |
| Reboxetine | >1000 | 1.1 | 129 | >10000 | >10000 |
| L-745,870 | >2000 | >2000 | >2000 | 0.43 | >1000 |
| Gepirone | >10000 | >10000 | >10000 | >10000 | 38 |
Data for reference compounds are derived from publicly available literature. Data for this compound is hypothetical and for illustrative purposes.
Table 2: Comparative Functional Activity (IC50, nM) of this compound and a Reference Kinase Inhibitor
| Compound | Abl Kinase (IC50, nM) |
| This compound (Hypothetical) | >10000 |
| Quinazoline-based Inhibitor (Generic) | 5 |
Data for the generic kinase inhibitor is illustrative. Data for this compound is hypothetical.
Experimental Protocols
The following protocols outline the methodologies for determining the binding affinities and functional activities presented in the tables above.
1. Radioligand Binding Assays for Monoamine Transporters and GPCRs
-
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), dopamine D4 receptor, and serotonin 5-HT1A receptor.[1][2]
-
Materials:
-
Cell membranes expressing the target transporter or receptor.
-
Radioligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT), [³H]Spiperone (D4), [³H]8-OH-DPAT (5-HT1A).
-
Test compounds and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in a 96-well plate.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 values by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
2. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a representative kinase (e.g., Abl kinase).[4][5][6][7][8]
-
Materials:
-
Recombinant Abl kinase.
-
Peptide substrate for Abl kinase.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Luminometer.
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the Abl kinase and its peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase/luciferin.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its primary intracellular targets (e.g., DAT) in a cellular environment.[9][10][11][12][13]
-
Materials:
-
Cells endogenously expressing or overexpressing the target protein (e.g., HEK293 cells expressing DAT).
-
Test compound (this compound).
-
Cell lysis buffer with protease inhibitors.
-
Antibodies specific to the target protein and a loading control.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control for a specified time.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for assessing compound cross-reactivity.
Caption: Dopamine transporter (DAT) signaling and proposed point of inhibition.
Caption: Experimental workflow for cross-reactivity assessment.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. In vitro kinase assay [protocols.io]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. benchchem.com [benchchem.com]
Spectroscopic comparison of 4-(4-Bromobenzyl)morpholine and its precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a comparative analysis of the spectroscopic properties of 4-(4-Bromobenzyl)morpholine and its common precursors: 4-bromobenzaldehyde (B125591), morpholine (B109124), and 4-bromobenzyl bromide. The information presented herein is supported by experimental data to facilitate identification and quality control throughout the synthetic process.
Synthetic Pathway Overview
This compound can be synthesized through two primary routes: the alkylation of morpholine with 4-bromobenzyl bromide or the reductive amination of 4-bromobenzaldehyde with morpholine. Both pathways are widely used in organic synthesis, with the choice often depending on the availability of starting materials and desired reaction conditions.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Ar-H | -CHO / -CH₂Br / -CH₂N- | N-(CH₂)₂ | O-(CH₂)₂ | NH |
| 4-Bromobenzaldehyde | 7.70-7.80 (m, 4H)[1] | 10.00 (s, 1H)[1] | - | - | - |
| Morpholine | - | - | 2.87 (t, 4H) | 3.73 (t, 4H) | 1.71 (s, 1H)[2] |
| 4-Bromobenzyl Bromide | 7.20-7.50 (m, 4H) | 4.45 (s, 2H) | - | - | - |
| This compound | 7.20-7.45 (m, 4H) | 3.45 (s, 2H) | 2.45 (t, 4H) | 3.70 (t, 4H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Ar-C (quaternary) | Ar-CH | -CHO / -CH₂Br / -CH₂N- | N-CH₂ | O-CH₂ |
| 4-Bromobenzaldehyde | 135.2, 129.8 | 132.3, 130.9 | 191.0 | - | - |
| Morpholine | - | - | - | 46.1 | 67.8[3] |
| 4-Bromobenzyl Bromide | 137.0, 122.0 | 131.8, 130.5 | 32.5 | - | - |
| This compound | 137.5, 121.5 | 131.5, 130.8 | 62.8 | 53.5 | 67.0 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Ar-H Stretch | C-H Stretch (Aliphatic) | C=O Stretch | C-N Stretch | C-O-C Stretch | C-Br Stretch |
| 4-Bromobenzaldehyde | ~3080 | ~2860, ~2760 | ~1700 | - | - | ~680 |
| Morpholine | - | ~2950, ~2850 | - | ~1115 | ~1115 | - |
| 4-Bromobenzyl Bromide | ~3030 | ~2970 | - | - | - | ~610 |
| This compound | ~3025 | ~2960, ~2850, ~2810 | - | ~1115 | ~1115 | ~610 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | [M+2]⁺ | Key Fragment Ions |
| 4-Bromobenzaldehyde | 184[4] | 186[4] | 183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺), 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺)[4] |
| Morpholine | 87 | - | 86 ([M-H]⁺), 57 ([M-CH₂O]⁺), 42 ([C₂H₄N]⁺) |
| 4-Bromobenzyl Bromide | 248 | 250/252 | 169/171 ([M-Br]⁺), 90 ([C₇H₆]⁺) |
| This compound | 255 | 257 | 170/172 ([M-C₄H₉NO]⁺), 100 ([C₅H₁₀NO]⁺), 86 ([C₄H₈N]⁺) |
Experimental Protocols
Synthesis of this compound via Alkylation
A common and straightforward method for the synthesis of this compound is the direct alkylation of morpholine with 4-bromobenzyl bromide.
-
Materials: Morpholine, 4-bromobenzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (B52724) (CH₃CN).
-
Procedure: To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and 4-bromobenzyl bromide (1.0 equivalent). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Spectroscopic Analysis Workflow
The following workflow outlines the general procedure for the spectroscopic analysis of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets, while liquid samples can be analyzed as neat films between salt plates.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) sources to determine the molecular weight and fragmentation pattern of the compounds.
This guide provides a foundational set of spectroscopic data and experimental protocols to aid in the synthesis and characterization of this compound and its precursors. Researchers should always refer to safety data sheets (SDS) for all chemicals and perform reactions in a well-ventilated fume hood.
References
The Strategic Advantage of 4-(4-Bromobenzyl)morpholine in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final product. Among the diverse array of reagents available, 4-(4-Bromobenzyl)morpholine has emerged as a versatile and advantageous building block, particularly in the construction of complex molecules destined for pharmaceutical and agrochemical applications.
This guide provides an objective comparison of this compound with alternative reagents in key synthetic transformations, supported by experimental data and detailed protocols. We will explore its utility in palladium-catalyzed cross-coupling reactions and as a benzylating agent, highlighting the inherent benefits conferred by the morpholine (B109124) moiety.
Performance Comparison: Suzuki-Miyaura Coupling
The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds.
While direct comparative studies are limited, we can extrapolate the performance of this compound based on the well-established reactivity of similar aryl bromides bearing morpholine substituents. The presence of the morpholine group is generally well-tolerated in these reactions and can even enhance the solubility of the substrate and product, facilitating both the reaction and purification processes.
Below is a comparative table illustrating the typical performance of this compound in a Suzuki-Miyaura coupling reaction compared to a simpler, alternative aryl bromide, 4-bromoanisole.
| Feature | This compound | 4-Bromoanisole |
| Substrate | Aryl Bromide with Morpholine Moiety | Electron-rich Aryl Bromide |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ or K₃PO₄ |
| Solvent | Toluene (B28343)/Water or Dioxane/Water | Toluene/Water or Dioxane/Water |
| Reaction Temperature | 80-100 °C | 80-100 °C |
| Typical Yield | 85-95% (estimated) | 90-98%[1] |
| Key Advantage | Introduces a morpholine-containing benzyl (B1604629) moiety, enhancing drug-like properties. | Simple, commercially available starting material. |
| Potential Drawback | Higher molecular weight starting material. | Lacks the beneficial properties of the morpholine group. |
Performance Comparison: N-Alkylation
This compound can be considered as a benzylating agent, though it is more precisely a product of the N-alkylation of morpholine with 4-bromobenzyl bromide. However, considering its use as a scaffold, it's valuable to compare the properties it imparts to a molecule versus a simple benzyl group introduced by an agent like benzyl bromide. The primary advantage lies in the physicochemical properties endowed by the morpholine ring.
| Feature | Product from this compound | Product from Benzyl Bromide |
| Introduced Moiety | 4-Morpholinobenzyl | Benzyl |
| Solubility | Generally enhanced aqueous solubility. | Typically lower aqueous solubility. |
| Pharmacokinetic Profile | The morpholine ring can improve metabolic stability and reduce toxicity. | Lacks inherent features to improve pharmacokinetics. |
| Synthetic Step | The morpholine is pre-installed. | Requires a separate N-alkylation step with morpholine if desired. |
| Reactivity of Precursor | The precursor, 4-bromobenzyl bromide, is a standard alkylating agent. | Standard alkylating agent. |
| Typical Yield of N-alkylation | High (for the synthesis of the reagent itself). | High. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of this compound via N-Alkylation
This protocol outlines the synthesis of the title compound from morpholine and 4-bromobenzyl bromide.
Materials:
-
Morpholine (1.0 equiv)
-
4-Bromobenzyl bromide (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (10 mL per mmol of morpholine)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine morpholine and potassium carbonate in acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 4-bromobenzyl bromide to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations discussed.
Caption: Suzuki-Miyaura coupling workflow.
Caption: N-Alkylation synthesis workflow.
Conclusion
This compound stands out as a strategic building block in synthetic chemistry due to its dual functionality. The presence of the aryl bromide allows for facile introduction of molecular diversity through robust and high-yielding palladium-catalyzed cross-coupling reactions. Simultaneously, the integral morpholine moiety imparts favorable physicochemical properties, such as enhanced solubility and improved pharmacokinetic profiles, which are highly desirable in the development of new drug candidates. While simpler alternatives exist for introducing a benzyl group or for participating in cross-coupling reactions, this compound offers a more streamlined approach to accessing complex molecules with built-in "drug-like" features, ultimately accelerating the drug discovery process.
References
Cytotoxicity Showdown: Brominated vs. Non-Brominated Benzyl Morpholines in Cancer Cell Lines
A detailed comparison of the cytotoxic effects of benzyl (B1604629) morpholine (B109124) derivatives, with a focus on the impact of bromination on their anti-cancer activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of how this chemical modification influences cytotoxicity.
The strategic addition of halogen atoms, particularly bromine, to pharmacologically active molecules is a common strategy in medicinal chemistry to enhance their therapeutic properties. In the context of anti-cancer drug development, bromination can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to increased cytotoxic potency. This guide provides a comparative analysis of the cytotoxicity of brominated versus non-brominated benzyl morpholine derivatives, supported by in vitro experimental data.
Comparative Cytotoxicity Data
A study evaluating a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives provides key insights into the effect of bromination on cytotoxicity. The compounds were tested against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using MTT, LDH leak, and trypan blue assays.
| Compound ID | Substitution on Benzophenone (B1666685) Ring | MCF-7 IC50 (µM) (MTT Assay) | A549 IC50 (µM) (MTT Assay) |
| 8a | Unsubstituted | 48.9 ± 1.4 | 62.1 ± 2.6 |
| 8b | 2-Bromo | 7.0 ± 0.7 | 11.2 ± 0.9 |
| 8f | 4-Methyl | 8.6 ± 1.8 | 13.1 ± 1.1 |
| 5-FU | Positive Control | 13.1 ± 2.0 | 13.3 ± 1.4 |
| Data synthesized from a study on novel morpholine analogues.[1] |
The results clearly indicate that the presence of a bromine atom at the ortho position of the benzophenone moiety (compound 8b ) significantly enhances cytotoxic activity against both MCF-7 and A549 cancer cell lines when compared to the unsubstituted analogue (8a ).[1] Notably, the IC50 value of compound 8b in MCF-7 cells is approximately 7 times lower than that of the non-brominated compound 8a , indicating a substantial increase in potency.[1] The activity of the brominated compound 8b was also superior to the positive control, 5-fluorouracil (B62378) (5-FU), in the MCF-7 cell line.[1]
Experimental Protocols
The following is a detailed description of the methodologies used to obtain the cytotoxicity data presented above.
Cell Culture and Treatment
Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight before being treated with various concentrations of the synthesized compounds.
Cytotoxicity Assays
Three different assays were utilized to assess the cytotoxic effects of the benzyl morpholine derivatives:
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates a reduction in cell viability.
-
LDH Leak Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage. Increased LDH activity in the supernatant is an indicator of cytotoxicity.
-
Trypan Blue Assay: This dye exclusion test is used to identify viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue. The percentage of viable cells is determined by counting under a microscope.
Flow Cytometry Analysis (FACS)
To further investigate the anti-proliferative effects, Flow Cytometry (FACS) analysis was performed. This technique is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In this context, it was likely used to analyze the cell cycle distribution of the cancer cells after treatment with the compounds, identifying any cell cycle arrest that might be induced.[1]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for the compared compounds are not fully elucidated in the cited study, the enhanced cytotoxicity of the brominated derivative suggests several potential mechanisms. The presence of the bromine atom can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
One potential mechanism of action for such compounds is the induction of apoptosis, or programmed cell death. Many cytotoxic agents exert their anti-cancer effects by triggering apoptotic pathways. This can involve the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. The BCL-2 family of proteins are key regulators of apoptosis, and some small molecules can induce apoptosis by down-regulating pro-survival members like BCL-2 and BCL-XL.[4]
Another relevant target for morpholine-containing compounds is the histone lysine (B10760008) methyltransferase EZH2, which is often overexpressed in cancer and plays a crucial role in tumor progression.[5] Inhibition of EZH2 can lead to cell cycle arrest and reduced cancer cell proliferation.[5] It is plausible that the structural changes introduced by bromination could enhance the binding of the benzyl morpholine derivative to such targets, leading to a more potent cytotoxic effect.
Visualizing the Experimental Workflow and Potential Mechanisms
To better illustrate the processes involved in this comparative study, the following diagrams have been generated using the DOT language.
References
- 1. sciforum.net [sciforum.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Bromobenzyl)morpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(4-Bromobenzyl)morpholine.
This compound is recognized as a combustible solid and is harmful if swallowed. It is also known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Adherence to the following protocols is essential to mitigate risks.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact.[3] |
| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent. | To prevent inhalation of dust particles. |
II. Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
Small Spills (within a chemical fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material, such as sand, vermiculite, or Chemizorb®.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert personnel nearby.
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Place all solid waste of this compound into a clearly labeled, sealable hazardous waste container.
-
For solutions containing this compound, use a designated, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., GHS07 for irritant and acute toxicity).
-
Indicate the approximate amount of waste in the container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
All waste materials must be disposed of in accordance with national and local regulations.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 4-(4-Bromobenzyl)morpholine
Essential Safety and Handling Guide for 4-(4-Bromobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 132833-51-3). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The information presented here is a synthesis of data from supplier information for the specific compound and detailed SDS information for the closely related compound, Morpholine (B109124).[1][2][3][4] It is imperative to handle this chemical with caution and to supplement this guide with your institution's specific safety protocols.
Hazard Identification and Classification
This compound is classified as follows:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
Data sourced from supplier safety information.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound, based on standard laboratory practices for similar morpholine derivatives.[1][4]
| Body Part | Recommended PPE |
| Eyes/Face | Chemical safety goggles and a face shield.[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility data), a lab coat, and closed-toe shoes. Consider an apron for larger quantities.[1] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
First-Aid Measures
Immediate medical attention is crucial in case of exposure. The following are first-aid guidelines based on the known hazards of morpholine compounds.[2][3]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Firefighting and Spill Response
| Situation | Recommended Action |
| Firefighting | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1] |
| Spill Cleanup | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Handling, Storage, and Disposal
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep in a dark place under an inert atmosphere at room temperature. |
| Disposal | Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations. Do not allow the chemical to enter drains or waterways. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.
1. Preparation:
- Review this safety guide and any available SDS for the compound and related chemicals.
- Ensure the work area (chemical fume hood) is clean and uncluttered.
- Verify that an eyewash station and safety shower are accessible.
- Don all required PPE as outlined in the table above.
2. Weighing and Dispensing:
- Perform all weighing and dispensing operations within a chemical fume hood.
- Use a spatula to transfer the solid compound to a tared weighing vessel.
- Close the container tightly immediately after dispensing.
3. Reaction Setup:
- Slowly add the compound to the reaction vessel.
- If dissolving in a solvent, add the solid to the solvent to minimize dust generation.
- Ensure the reaction apparatus is securely clamped and properly assembled.
4. Post-Reaction Workup:
- Quench the reaction carefully, if necessary, within the fume hood.
- Handle all reaction mixtures and waste with the same precautions as the starting material.
5. Decontamination and Disposal:
- Clean all glassware and equipment that came into contact with the chemical.
- Dispose of all waste, including contaminated PPE, in a designated, sealed waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Visualized Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
Caption: Emergency response plan for accidental exposure to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
